molecular formula C13H13NO B108392 m-(p-Toluidino)phenol CAS No. 61537-49-3

m-(p-Toluidino)phenol

Cat. No.: B108392
CAS No.: 61537-49-3
M. Wt: 199.25 g/mol
InChI Key: TWYLNUMRYUFZIN-UHFFFAOYSA-N
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Description

M-(p-Toluidino)phenol, also known as this compound, is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylanilino)phenol
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InChI

InChI=1S/C13H13NO/c1-10-5-7-11(8-6-10)14-12-3-2-4-13(15)9-12/h2-9,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TWYLNUMRYUFZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00210526
Record name m-(p-Toluidino)phenol
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Molecular Weight

199.25 g/mol
Source PubChem
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CAS No.

61537-49-3
Record name 3-[(4-Methylphenyl)amino]phenol
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Record name m-(p-Toluidino)phenol
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Record name m-(p-toluidino)phenol
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Record name M-(P-TOLUIDINO)PHENOL
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Foundational & Exploratory

m-(p-Toluidino)phenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to m-(p-Toluidino)phenol: Chemical Properties and Structure

Introduction

This compound, also known by its IUPAC name 3-(4-methylanilino)phenol, is an organic compound with the chemical formula C13H13NO.[1] It is characterized by a diaryl amine structure where a phenol group is attached to a toluidine group at the meta position.[1] This compound is sometimes identified as an impurity in the synthesis of phentolamine mesylate, a medication used in the management of pheochromocytoma.[1] The molecular arrangement, featuring both a hydroxyl (-OH) and an amino (-NH-) group attached to aromatic rings, suggests the potential for hydrogen bonding, which can influence its physicochemical properties such as solubility and reactivity.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.

PropertyValueReference
CAS Number 61537-49-3[1][2][3]
IUPAC Name 3-(4-methylanilino)phenol[1]
Molecular Formula C13H13NO[1][3][4][5][6]
Molecular Weight 199.25 g/mol [1][6]
Boiling Point 358.9 ± 17.0 °C at 760 mmHg[4]
Flash Point 151.0 ± 11.6 °C[4]
Density 1.2 ± 0.1 g/cm³[4]
LogP 2.99[3][4]
InChI InChI=1S/C13H13NO/c1-10-5-7-11(8-6-10)14-12-3-2-4-13(15)9-12/h2-9,14-15H,1H3[1][5]
InChI Key TWYLNUMRYUFZIN-UHFFFAOYSA-N[1][3][5]
Canonical SMILES CC1=CC=C(C=C1)NC2=CC(=CC=C2)O[1][5]

Chemical Structure

This compound consists of a phenol ring and a p-toluidine ring linked by an amine bridge. The hydroxyl group of the phenol is located at position 3, and the amino linkage is at position 1 of the same ring. The p-toluidine moiety is connected via its nitrogen atom to the phenolic ring. This structure is achiral.[6]

Experimental Protocols

Synthesis Methodologies

Several synthetic routes have been described for the preparation of this compound.

4.1.1 Catalytic Condensation via Schiff Base Formation A primary method for synthesizing this compound involves the catalytic condensation of p-toluidine with phenolic precursors.[1] One notable approach is the formation of a Schiff base between salicylaldehyde and p-toluidine under acidic conditions. A green chemistry approach utilizes Kaffir lime extract as a natural source of citric acid to catalyze the reaction by protonating the aldehyde carbonyl group, which facilitates the nucleophilic attack by the amine group of p-toluidine.[1]

Synthesis_Schiff_Base cluster_reactants Reactants cluster_conditions Reaction Conditions p_toluidine p-Toluidine intermediate Schiff Base Intermediate p_toluidine->intermediate Nucleophilic attack salicylaldehyde Salicylaldehyde salicylaldehyde->intermediate catalyst Acid Catalyst (e.g., Kaffir Lime Extract) catalyst->intermediate Protonation product This compound intermediate->product Rearrangement/ Hydration Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample Sample containing This compound extraction Solvent Extraction (pH 1-2) sample->extraction derivatization Derivatization (e.g., Acetylation) hplc RP-HPLC Separation derivatization->hplc Injection extraction->derivatization ms Mass Spectrometry (m/z 199) hplc->ms Eluent to MS quantification Quantification hplc->quantification identification Structural Identification ms->identification

References

Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthesis routes for 3-((4-methylphenyl)amino)phenol, a valuable intermediate in pharmaceutical and chemical research. This document provides a comparative analysis of the key synthetic strategies, detailed experimental protocols, and visual representations of the reaction workflows to support researchers in their synthetic endeavors.

Executive Summary

The synthesis of 3-((4-methylphenyl)amino)phenol, also known as 3-hydroxy-4'-methyldiphenylamine, is principally achieved through two effective routes: the direct condensation of resorcinol with p-toluidine and the palladium-catalyzed Buchwald-Hartwig amination. The condensation method offers a straightforward, albeit high-temperature, approach, while the Buchwald-Hartwig reaction provides a more modern, versatile, and often higher-yielding alternative under milder conditions. The choice of synthetic route will depend on factors such as available starting materials, catalyst systems, and desired scale of production.

Comparative Analysis of Synthesis Routes

ParameterCondensation of Resorcinol and p-ToluidineBuchwald-Hartwig Amination
Starting Materials Resorcinol, p-Toluidine3-Aminophenol, 4-Bromo- or 4-Iodotoluene
Key Reagents p-Toluenesulfonic acid (catalyst)Palladium precatalyst (e.g., BrettPhos precatalyst), Ligand, Base (e.g., NaOtBu)
Reaction Conditions High temperature (approx. 200°C)Mild to moderate temperature (typically < 120°C)
Reaction Time Several hours (e.g., 21 hours)Generally shorter reaction times
Yield Moderate to highOften high to excellent
Key Advantages Simple, one-pot reaction; readily available starting materials.High functional group tolerance; milder reaction conditions; high yields.
Key Disadvantages High reaction temperatures; potential for side products.Cost of palladium catalyst and ligands; requires inert atmosphere.
Product Purity May require extensive purification.Generally high purity after workup.
Melting Point 92°C92°C

Experimental Protocols

Route 1: Condensation of Resorcinol and p-Toluidine

This method involves the direct acid-catalyzed condensation of resorcinol with p-toluidine. The following protocol is based on established procedures for the synthesis of analogous hydroxy-diphenylamines.

Materials:

  • Resorcinol

  • p-Toluidine

  • p-Toluenesulfonic acid monohydrate

  • Sodium hydroxide solution (e.g., 10% w/v)

  • Toluene

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reactions under heating and distillation.

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, a condenser, and a Dean-Stark trap, add resorcinol (1.0 equivalent), p-toluidine (1.5 - 2.0 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 equivalents).

  • Heat the reaction mixture to approximately 200°C with vigorous stirring.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap to drive the equilibrium towards the product.

  • Maintain the reaction at this temperature for several hours (e.g., up to 21 hours), monitoring the progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • After completion of the reaction, cool the mixture to below 100°C and cautiously add a sodium hydroxide solution to neutralize the acidic catalyst.

  • Remove the excess p-toluidine by vacuum distillation.

  • Dissolve the residue in a suitable organic solvent, such as toluene, and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3-((4-methylphenyl)amino)phenol by column chromatography or recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain the final product.

Route 2: Buchwald-Hartwig Amination

This modern cross-coupling reaction provides an efficient alternative for the synthesis of 3-((4-methylphenyl)amino)phenol. The following outlines a general procedure based on the principles of the Buchwald-Hartwig amination for the selective N-arylation of 3-aminophenol.

Materials:

  • 3-Aminophenol

  • 4-Bromotoluene or 4-Iodotoluene

  • Palladium precatalyst (e.g., a BrettPhos-based precatalyst)

  • A suitable phosphine ligand (if not using a precatalyst)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents.

Procedure:

  • In an inert atmosphere (e.g., a glovebox or under argon), charge a dry reaction vessel with the palladium precatalyst (typically 1-2 mol%), the phosphine ligand (if required), and the base (typically 1.2-1.5 equivalents).

  • Add 3-aminophenol (1.0 equivalent) and 4-bromotoluene or 4-iodotoluene (1.0-1.2 equivalents).

  • Add the anhydrous, degassed solvent to the reaction vessel.

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically in the range of 80-110°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-((4-methylphenyl)amino)phenol.

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthesis routes.

Condensation_Route Resorcinol Resorcinol ReactionMix Reaction Mixture Resorcinol->ReactionMix pToluidine p-Toluidine pToluidine->ReactionMix pTSA p-Toluenesulfonic Acid (Catalyst) pTSA->ReactionMix Heating Heating (~200°C) & Water Removal ReactionMix->Heating Workup Neutralization, Distillation, Extraction Heating->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification FinalProduct 3-((4-methylphenyl)amino)phenol Purification->FinalProduct

Caption: Workflow for the condensation synthesis of 3-((4-methylphenyl)amino)phenol.

Buchwald_Hartwig_Route Aminophenol 3-Aminophenol ReactionSetup Inert Atmosphere Reaction Setup Aminophenol->ReactionSetup ArylHalide 4-Bromo- or 4-Iodotoluene ArylHalide->ReactionSetup PdCatalyst Palladium Precatalyst (e.g., BrettPhos) PdCatalyst->ReactionSetup Base Base (e.g., NaOtBu) Base->ReactionSetup Solvent Anhydrous Solvent (e.g., Toluene) Solvent->ReactionSetup Coupling Heating (80-110°C) ReactionSetup->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification FinalProduct 3-((4-methylphenyl)amino)phenol Purification->FinalProduct

Caption: Workflow for the Buchwald-Hartwig synthesis of 3-((4-methylphenyl)amino)phenol.

An In-depth Technical Guide to m-(p-Toluidino)phenol (CAS: 61537-49-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-(p-Toluidino)phenol (CAS No. 61537-49-3), a diaryl amine compound of significant interest in pharmaceutical and chemical synthesis. This document details its physicochemical properties, synthesis methodologies, chemical reactivity, and applications, with a focus on its role as a key intermediate and its potential biological relevance.

General Information

This compound, also known by its IUPAC name 3-(4-methylanilino)phenol, is an organic compound featuring a phenol group linked to a p-toluidine moiety via a secondary amine bridge.[1] Its structure, containing both a hydroxyl (-OH) and a secondary amine (-NH-) group, makes it a versatile chemical building block.[2] It is notably recognized as a crucial intermediate and a known impurity in the synthesis of Phentolamine Mesylate, an α-adrenergic antagonist used in the management of pheochromocytoma.[1][3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, purification, and characterization.

PropertyValueReference(s)
CAS Number 61537-49-3[4]
Molecular Formula C₁₃H₁₃NO[4]
Molecular Weight 199.25 g/mol [2]
Appearance Light brown to gray solid[5]
Melting Point 82 °C[4][6]
Boiling Point 358.9 ± 17.0 °C at 760 mmHg (Predicted)[4]
Density 1.170 ± 0.06 g/cm³ (Predicted)[4]
pKa 9.88 ± 0.10 (Predicted)[4]
LogP 2.99 - 3.52[4]
Flash Point 151.0 ± 11.6 °C[4]
Vapor Pressure 1.2E-05 mmHg at 25°C[4]
Refractive Index 1.653 (Predicted)[4]
Spectroscopic Characterization
  • Mass Spectrometry (MS): Electron ionization mass spectrometry shows a characteristic molecular ion peak [M]⁺ at m/z 199, which corresponds to its molecular formula, C₁₃H₁₃NO. This peak is fundamental for confirming the molecular weight and elucidating fragmentation pathways for structural identification.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3550 cm⁻¹ due to the O-H stretching vibration of the phenolic group, broadened by hydrogen bonding. N-H stretching vibrations for the secondary amine would also appear in this region, typically around 3300-3500 cm⁻¹. Characteristic aromatic C-H stretching bands are expected between 3000-3100 cm⁻¹, and C-C in-ring stretching vibrations at 1400-1600 cm⁻¹. A C-O stretching band should be visible between 1140-1410 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would display distinct signals for the aromatic protons on both phenyl rings (typically in the 6.5-7.5 ppm range). A singlet for the methyl (-CH₃) group protons would appear upfield (around 2.2-2.4 ppm). The phenolic hydroxyl (-OH) and amine (-NH) protons would appear as broad singlets whose chemical shifts are dependent on solvent and concentration.

    • ¹³C NMR: The spectrum would show characteristic signals for the 13 carbon atoms, including the methyl carbon (around 20-22 ppm) and the aromatic carbons (in the 110-160 ppm range).

Synthesis and Chemical Reactions

This compound can be synthesized through several routes, primarily involving the formation of the C-N bond between the two aromatic rings.

Synthesis Methodologies

A primary method for synthesizing this compound is the acid-catalyzed condensation of resorcinol and p-toluidine.[4][6] Other potential methods include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful tool for forming C-N bonds.[3]

Experimental Protocol: Acid-Catalyzed Condensation

This protocol describes the synthesis of this compound via the condensation of resorcinol and p-toluidine.

Materials:

  • Resorcinol (1.0 eq)

  • p-Toluidine (1.0 eq)

  • p-Chlorobenzenesulfonic acid (catalytic amount, e.g., 0.1 eq)

  • High-boiling point solvent (e.g., Toluene or Xylene)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add resorcinol (1.0 eq), p-toluidine (1.0 eq), p-chlorobenzenesulfonic acid (0.1 eq), and toluene.

  • Condensation: Heat the reaction mixture to reflux. Water generated during the condensation will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically when water formation ceases), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., benzene/gasoline) to yield pure this compound.[6]

G cluster_reactants Reactants cluster_process Process Resorcinol Resorcinol Reaction Acid-Catalyzed Condensation (p-chlorobenzenesulfonic acid) Heat, Toluene (Reflux) Water Removal (Dean-Stark) Resorcinol->Reaction pToluidine p-Toluidine pToluidine->Reaction Workup Aqueous Work-up (NaHCO₃, H₂O, Brine) Reaction->Workup Cooling Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Chemical Reactivity

The dual functionality of this compound allows for a range of chemical transformations.

  • Electrophilic Aromatic Substitution: The electron-donating nature of both the hydroxyl and amino groups strongly activates the aromatic rings towards electrophilic substitution. Reactions such as halogenation, nitration, and sulfonation will be directed primarily to the ortho and para positions relative to these activating groups.[3]

  • Reactions of the Phenolic Group: The hydroxyl group can undergo O-alkylation to form ethers or O-acylation to form esters.

  • Reactions of the Amino Group: The secondary amine can be N-alkylated or N-acylated. For instance, its alkylation with 2-chloromethylimidazoline is the key step in the synthesis of Phentolamine.[7] It can also participate in diazotization reactions under specific conditions.[2]

G cluster_electrophilic Electrophilic Aromatic Substitution cluster_functional_group Functional Group Reactions main This compound Halogenation Halogenation (e.g., + Br₂) main->Halogenation Ring Activation Nitration Nitration (e.g., + HNO₃/H₂SO₄) main->Nitration Ring Activation Alkylation N-Alkylation (e.g., + R-X) main->Alkylation Amine Nucleophilicity Esterification O-Esterification (e.g., + Ac₂O) main->Esterification Hydroxyl Reactivity Phentolamine Phentolamine Synthesis Alkylation->Phentolamine Key Step

Applications in Research and Drug Development

The primary applications of this compound are rooted in its utility as a chemical intermediate.

  • Pharmaceutical Intermediate: Its most well-defined role is as the penultimate intermediate in the synthesis of Phentolamine, an α-adrenergic blocker.[2][7] As such, it is also a critical reference standard for impurity profiling in the final drug product.[6]

  • Synthesis of Dyes and Polymers: The reactive hydroxyl and amino groups make it a suitable precursor for the production of azo dyes and other colorants.[5] It can also be incorporated into polymer structures as a modifier or crosslinking agent.[2]

  • Antioxidant Intermediate: It serves as a building block for larger antioxidant molecules, such as those used in the rubber industry (e.g., 6PPD, IPPD) to prevent degradation from heat and ozone.[5]

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, its chemical structure as a phenolic compound suggests potential bioactivity. Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties.[8][9]

The potential mechanisms of action for phenolic compounds often involve the modulation of key cellular signaling pathways related to inflammation and oxidative stress.

  • Antioxidant Activity: Phenolic compounds can act as radical scavengers by donating a hydrogen atom from their hydroxyl group, which neutralizes reactive oxygen species (ROS).[10][11] This can protect cells from oxidative damage. They may also upregulate endogenous antioxidant defenses through the Nrf2 pathway.[12]

  • Anti-inflammatory Activity: Many phenolic compounds exert anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway .[8][9] In resting cells, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli (like LPS) trigger a cascade that leads to the degradation of the inhibitor IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). Phenolic compounds can inhibit this pathway at multiple points, thereby reducing the inflammatory response.[1] They can also modulate Mitogen-Activated Protein Kinase (MAPK) pathways, which are also critical in regulating inflammation.[1]

G Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Activation Stimuli->IKK Phenol This compound (as a Phenolic Compound) Phenol->IKK Inhibition IkB IκB Degradation Phenol->IkB Inhibition NFkB_Nucleus NF-κB Nuclear Translocation Phenol->NFkB_Nucleus Inhibition IKK->IkB NFkB_Release NF-κB Release IkB->NFkB_Release NFkB_Release->NFkB_Nucleus Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_Nucleus->Gene Response Inflammatory Response Gene->Response

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Store the compound in a cool, dry place away from incompatible materials and sources of ignition.[3]

References

physical and chemical characteristics of m-(p-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical characteristics of m-(p-Toluidino)phenol, tailored for researchers, scientists, and professionals in drug development. This document outlines its properties, synthesis, and analytical protocols, presenting quantitative data in structured tables and detailed methodologies for key experimental procedures.

Core Chemical Identity and Properties

This compound, also known by its IUPAC name 3-(4-methylanilino)phenol, is a diarylamine derivative.[1] It is recognized as a key intermediate and a known impurity in the synthesis of phentolamine mesylate, an α-adrenergic antagonist.[1][2][3] Its chemical structure consists of a phenol ring linked to a p-toluidine moiety via a secondary amine bridge.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic and analytical procedures.

Table 1: Chemical Identifiers and Molecular Properties

ParameterValueReference
IUPAC Name 3-(4-methylanilino)phenol[1]
CAS Number 61537-49-3[1][2]
Molecular Formula C₁₃H₁₃NO[1][2][4]
Molecular Weight 199.25 g/mol [1][4]
Canonical SMILES CC1=CC=C(C=C1)NC2=CC(=CC=C2)O[1]
InChI Key TWYLNUMRYUFZIN-UHFFFAOYSA-N[1]
Synonyms 3-Hydroxy-4'-methyldiphenylamine, 3-p-Tolylamino-phenol, Phentolamine EP Impurity C[1]

Table 2: Physicochemical Data

ParameterValueReference
Appearance Pale Orange to Pale Grey Solid
Melting Point 82 °C
Boiling Point 358.9 ± 17.0 °C (Predicted)
Density 1.170 ± 0.06 g/cm³ (Predicted)
pKa 9.88 ± 0.10 (Predicted)
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol. Enhanced solubility in polar aprotic solvents.[1]

Synthesis and Purification Protocols

Proposed Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines.[5][6] This method is highly versatile and generally provides good yields for a wide range of substrates.

Reactants:

  • m-Bromophenol (or m-Iodophenol for higher reactivity)

  • p-Toluidine

  • Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Experimental Protocol:

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine m-bromophenol (1.0 eq), p-toluidine (1.2 eq), the palladium catalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%).

  • Reaction Setup: Add the base (e.g., NaOtBu, 1.4 eq) to the flask.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Reactants m-Bromophenol + p-Toluidine Heating Heat (80-110°C) Stir (12-24h) Reactants->Heating Catalyst Pd Catalyst + Ligand Catalyst->Heating Base Base (e.g., NaOtBu) Base->Heating Solvent Anhydrous Toluene Solvent->Heating Monitoring Monitor (TLC/LC-MS) Heating->Monitoring Extraction Solvent Extraction (EtOAc/Water) Monitoring->Extraction Reaction Complete Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Purification Protocol

Purification of the synthesized this compound is critical to remove unreacted starting materials, catalyst residues, and by-products. Column chromatography is the most effective method.

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a non-polar solvent (e.g., hexane).

  • Elution: Load the crude product slurry onto the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical and Spectroscopic Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for purity assessment.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

  • Flow Rate: 1.0 mL/min.

Gas Chromatography (GC): Due to the polarity of the phenol and amine groups, derivatization may be necessary for optimal GC analysis to improve volatility and peak shape.

  • Derivatization: Acetylation of the hydroxyl and amino groups using acetic anhydride.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (5% phenyl-95% dimethylpolysiloxane).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure elution.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Analytical_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Synthesized Product HPLC_Col C18 Column Sample->HPLC_Col Deriv Derivatization (Optional) Sample->Deriv HPLC_Det UV Detector HPLC_Col->HPLC_Det HPLC_Mob Acetonitrile/Water (0.1% Formic Acid) HPLC_Mob->HPLC_Col Purity Purity Assessment HPLC_Det->Purity GC_Col DB-5MS Column Deriv->GC_Col GC_Det Mass Spectrometer GC_Col->GC_Det Identity Identity Confirmation GC_Det->Identity

Caption: General analytical workflow for the characterization of this compound.

Spectroscopic Data

Mass Spectrometry (MS):

  • Expected Molecular Ion: In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at an m/z of 199, corresponding to the molecular formula C₁₃H₁₃NO.[1][7]

  • Fragmentation: Characteristic fragmentation patterns for phenols include the loss of CO (m/z 28) and HCO (m/z 29).[8] Arylamines may also show fragmentation patterns related to the loss of radicals from the alkyl substituent on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the N-H proton, the O-H proton, and the methyl group protons.

    • Aromatic Protons: Multiple signals in the range of 6.5-7.5 ppm.

    • N-H and O-H Protons: Broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The phenolic -OH proton typically appears between 4-7 ppm.[9]

    • Methyl Protons: A singlet around 2.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display signals for all 13 carbon atoms, though some aromatic carbon signals may overlap. The number of distinct signals will depend on the molecule's symmetry. The carbon attached to the oxygen will be downfield (around 150-160 ppm), and the methyl carbon will be upfield (around 20-25 ppm).

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group, with the broadening caused by hydrogen bonding.[9]

  • N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.

  • C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.

  • C-O Stretch: A strong absorption around 1200-1260 cm⁻¹.

  • Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹ can help confirm the substitution patterns of the aromatic rings.

Reactivity and Stability

  • Electrophilic Aromatic Substitution: The phenol and toluidine rings are both activated towards electrophilic substitution. The hydroxyl and amino groups are ortho-, para-directing activators, making the molecule highly susceptible to reactions like halogenation, nitration, and sulfonation.[1]

  • Oxidation: Phenols and arylamines are susceptible to oxidation, which can lead to coloration of the compound upon exposure to air and light. Therefore, it should be stored in a cool, dark place under an inert atmosphere.

  • Acid-Base Chemistry: The phenolic hydroxyl group is weakly acidic (predicted pKa ≈ 9.88), while the secondary amine is weakly basic. These properties influence its solubility and reactivity in different pH environments.

Biological Activity and Signaling Pathways

Currently, there is no specific, well-documented biological activity or signaling pathway directly associated with this compound itself in the scientific literature.[7] Its primary significance in the context of drug development is as a precursor and process-related impurity in the manufacturing of phentolamine.[1][7] As an impurity, its presence must be carefully monitored and controlled in the final drug product. For drug development professionals, understanding its synthesis and analytical behavior is crucial for quality control and regulatory compliance.

Logical_Relationship cluster_synthesis Chemical Synthesis cluster_application Pharmaceutical Relevance p_Toluidine p-Toluidine m_p_Toluidinophenol This compound p_Toluidine->m_p_Toluidinophenol Precursor m_Aminophenol m-Aminophenol m_Aminophenol->m_p_Toluidinophenol Precursor Phentolamine Phentolamine (α-adrenergic antagonist) m_p_Toluidinophenol->Phentolamine Precursor to Impurity Process Impurity m_p_Toluidinophenol->Impurity Is a Impurity->Phentolamine in synthesis of

Caption: Relationship of this compound to its precursors and its role in pharmaceuticals.

References

An In-depth Technical Guide to the Solubility and Reactivity of m-(p-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and reactivity of m-(p-Toluidino)phenol, also known as 3-((4-methylphenyl)amino)phenol. This document is intended for researchers, scientists, and professionals in the field of drug development who may encounter this compound, often as an impurity in the synthesis of pharmaceuticals like phentolamine mesylate[1]. The guide details the physicochemical properties, solubility characteristics in various solvents, and the chemical reactivity of this diaryl amine. Furthermore, it outlines detailed experimental protocols for solubility determination and key chemical reactions, and provides visual representations of reaction pathways and experimental workflows using Graphviz DOT language.

Introduction

This compound (Figure 1) is an organic compound with the chemical formula C₁₃H₁₃NO[1]. Its structure, featuring a phenol group attached to a p-toluidine moiety at the meta position, imparts a unique combination of chemical properties characteristic of both phenols and aromatic amines. The presence of both a hydroxyl (-OH) and a secondary amine (-NH-) group allows for hydrogen bonding, which significantly influences its solubility and reactivity[1]. Understanding these properties is crucial for its synthesis, purification, and for predicting its behavior in various chemical and biological systems.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different environments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [1]
Appearance Typically a solid at room temperature[2]
pKa (phenolic -OH) ~9.88[1]
Predicted XlogP 3.5[3]
Dipole Moment (µ) 1.7 D[1]

Solubility

The solubility of this compound is dictated by its molecular structure, which contains both hydrophobic (aromatic rings) and hydrophilic (hydroxyl and amino) groups.

Qualitative Solubility
  • Water : Poorly soluble in water due to the dominance of the hydrophobic aromatic structure[1][2].

  • Organic Solvents : It is generally soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethyl acetate[1][2]. Its solubility is enhanced in these solvents due to the stabilization of the compound's dipole moment[1]. Nonpolar solvents like toluene may promote π-π stacking, which can reduce solubility[1].

pH-Dependent Solubility

The presence of an acidic phenolic hydroxyl group (pKa ≈ 9.88) and a basic amino group means its solubility in aqueous solutions is highly pH-dependent.

  • Acidic Conditions (pH 1-2) : The phenolic group is protonated and neutral, which facilitates extraction into organic solvents. The optimal pH range for extraction is 1-2, with an efficiency of 85-95% in most organic solvents[1].

  • Basic Conditions (pH > 10) : At pH values above its pKa, the phenolic hydroxyl group deprotonates to form a phenoxide ion, increasing its solubility in aqueous solutions[1].

Estimated Quantitative Solubility

Table 2: Estimated Solubility of this compound and its Precursors

Solventp-Toluidinem-AminophenolThis compound (Estimated)
Water Slightly soluble[3]Soluble[4]Poorly soluble
Ethanol Freely soluble[5]Soluble[4]Soluble
Diethyl Ether Freely soluble[5]Soluble[4]Soluble
Benzene Highly soluble[1]Insoluble[4]Moderately soluble
DMSO Very solubleSolubleHighly soluble
Ethyl Acetate SolubleSolubleSoluble

Reactivity

The reactivity of this compound is characterized by the interplay of the electron-donating effects of the hydroxyl and amino groups on the aromatic rings.

General Reactivity
  • Phenolic Hydroxyl Group : The -OH group is activating and ortho-, para-directing for electrophilic aromatic substitution on its own ring[6]. It can also undergo reactions typical of phenols, such as esterification and etherification.

  • Amino Group : The secondary amine group is also a strong activating and ortho-, para-directing group for electrophilic aromatic substitution on the toluidine ring[5].

  • Combined Effect : The combined electron-donating nature of both groups makes the molecule highly susceptible to electrophilic attack. The specific regioselectivity of reactions will depend on the reaction conditions and the nature of the electrophile.

Key Reactions

Due to the strong activation from both the hydroxyl and amino groups, this compound readily undergoes electrophilic aromatic substitution reactions such as halogenation and nitration. Polysubstitution can occur if the reaction conditions are not carefully controlled[1].

G cluster_reagents Common Electrophiles This compound This compound Electrophilic Attack Electrophilic Attack This compound->Electrophilic Attack Electrophile (E+) Substituted Product(s) Substituted Product(s) Electrophilic Attack->Substituted Product(s) Deprotonation Br+ Br+ (from Br2) NO2+ NO2+ (from HNO3) SO3H+ SO3H+ (from H2SO4)

Caption: General Electrophilic Aromatic Substitution Pathway.

The primary amine precursor, p-toluidine, can be diazotized, and this route can be used in the synthesis of this compound. While this compound itself has a secondary amine, the concept is relevant to its synthesis[1].

G p-Toluidine p-Toluidine Diazonium Salt Diazonium Salt p-Toluidine->Diazonium Salt NaNO2, HCl This compound This compound Diazonium Salt->this compound Coupling with m-Aminophenol

Caption: Synthesis via Diazotization and Coupling.

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and reactivity of this compound.

Protocol for Determining Qualitative Solubility

Objective: To determine the qualitative solubility of this compound in various solvents.

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • Spatula

  • Solvents: Water, Ethanol, Diethyl Ether, Toluene, DMSO, Ethyl Acetate, 5% HCl, 5% NaOH

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid has dissolved, the compound is considered soluble in that solvent. If undissolved solid remains, it is considered insoluble or sparingly soluble.

  • For the 5% HCl and 5% NaOH solutions, observe for any reaction (e.g., salt formation leading to dissolution).

  • Record the observations for each solvent.

G start Start add_solid Add ~15mg of this compound to a test tube start->add_solid add_solvent Add 1mL of solvent add_solid->add_solvent vortex Vortex for 30 seconds add_solvent->vortex observe Visually inspect for undissolved solid vortex->observe soluble Record as Soluble observe->soluble No solid remains insoluble Record as Insoluble observe->insoluble Solid remains end End soluble->end insoluble->end

Caption: Workflow for Qualitative Solubility Testing.

Protocol for Electrophilic Nitration

Objective: To perform the mononitration of this compound.

Materials:

  • This compound

  • Dilute Nitric Acid

  • Glacial Acetic Acid (solvent)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate solution (for neutralization)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of this compound in glacial acetic acid in a round-bottom flask.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add a stoichiometric amount of dilute nitric acid dropwise to the cooled solution. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Safety Precautions: Nitric acid is corrosive and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE) in a fume hood.

Conclusion

This compound is a molecule with interesting solubility and reactivity profiles governed by its constituent functional groups. While specific quantitative data is sparse, this guide provides a solid foundation for its handling, purification, and further chemical modification. The provided experimental protocols offer a starting point for laboratory work involving this compound. Further research is warranted to fully elucidate its properties and potential applications.

References

An In-Depth Technical Guide to 3-(4-methylanilino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 3-(4-methylanilino)phenol, a diarylamine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information on its chemical properties, outlines a plausible synthetic route based on established methodologies, and explores potential biological activities by drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic and functional potential of novel diarylamine phenols.

Chemical and Physical Properties

3-(4-methylanilino)phenol, also known as 3-[(4-methylphenyl)amino]phenol, is an aromatic organic compound. Its core structure consists of a phenol ring linked to a p-toluidine moiety via a secondary amine bridge. The presence of both a hydroxyl group and a secondary amine imparts the potential for hydrogen bonding and coordination with metal ions.

Table 1: Physicochemical Properties of 3-(4-methylanilino)phenol

PropertyValueSource
IUPAC Name 3-(4-methylanilino)phenolN/A
Synonyms 3-[(4-Methylphenyl)amino]phenolN/A
CAS Number 61537-49-3N/A
Molecular Formula C₁₃H₁₃NON/A
Molecular Weight 199.25 g/mol N/A
Appearance Not reported (likely a solid)N/A
Melting Point Not reportedN/A
Boiling Point 358.9 ± 17.0 °C at 760 mmHgN/A
Density 1.2 ± 0.1 g/cm³N/A
Flash Point 151.0 ± 11.6 °CN/A
LogP 2.99N/A
Solubility Not reported (expected to be soluble in organic solvents)N/A

Synthesis of 3-(4-methylanilino)phenol

A plausible synthetic approach involves the reaction of 3-aminophenol with a 4-methyl-substituted aryl halide, such as 4-iodotoluene or 4-bromotoluene.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly efficient for the formation of C-N bonds.[1][2][3][4][5]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Aminophenol 3-Aminophenol Product 3-(4-methylanilino)phenol 3-Aminophenol->Product + 4-Iodotoluene 4-Iodotoluene 4-Iodotoluene->Product + Pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_catalyst->Product Ligand Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product Heat

Proposed synthesis of 3-(4-methylanilino)phenol via Buchwald-Hartwig amination.
Representative Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established Buchwald-Hartwig amination procedures. Optimization of specific reagents, catalysts, ligands, and reaction conditions would be necessary.

Materials:

  • 3-Aminophenol

  • 4-Iodotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask is added 3-aminophenol (1.0 eq), 4-iodotoluene (1.1 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • The flask is evacuated and backfilled with argon or nitrogen three times.

  • Anhydrous toluene is added via syringe.

  • The reaction mixture is heated to 100-110 °C with vigorous stirring under an inert atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

  • The mixture is filtered through a pad of celite to remove inorganic salts and the catalyst.

  • The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 3-(4-methylanilino)phenol.

Potential Biological Activities and Therapeutic Applications

Direct experimental data on the biological activity of 3-(4-methylanilino)phenol is not currently available in the public domain. However, the structural motifs present in the molecule, namely the phenol and diarylamine functionalities, are found in numerous biologically active compounds, suggesting a range of potential therapeutic applications.[6][7]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[6] Diarylamines have also been reported to possess antioxidant and radical scavenging activities.[8] The combination of these two functionalities in 3-(4-methylanilino)phenol suggests a potential for potent antioxidant effects, which could be relevant in the context of diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases. A study on the structurally related p-methylaminophenol demonstrated its ability to scavenge DPPH radicals and reduce lipid peroxidation.[9]

Anticancer Activity

Many phenolic and diarylamine derivatives have been investigated for their anticancer properties.[10] The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression. The N-(4-hydroxyphenyl)retinamide (Fenretinide), which contains a p-aminophenol moiety, is known to inhibit cell growth and induce apoptosis in various cancer cell lines.[9] It is plausible that 3-(4-methylanilino)phenol could exhibit similar cytotoxic or cytostatic effects on cancer cells.

Antimicrobial Activity

Phenolic compounds are a well-established class of antimicrobial agents.[6] Their mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilicity of the tolyl group in 3-(4-methylanilino)phenol might enhance its ability to penetrate microbial cell walls, potentially leading to antimicrobial activity against a range of bacteria and fungi.

G Compound 3-(4-methylanilino)phenol Antioxidant Antioxidant Activity Compound->Antioxidant Anticancer Anticancer Activity Compound->Anticancer Antimicrobial Antimicrobial Activity Compound->Antimicrobial ROS_Scavenging ROS Scavenging Antioxidant->ROS_Scavenging via Apoptosis_Induction Apoptosis Induction Anticancer->Apoptosis_Induction via Cell_Membrane_Disruption Cell Membrane Disruption Antimicrobial->Cell_Membrane_Disruption via

Potential biological activities of 3-(4-methylanilino)phenol based on its structural motifs.

Future Directions

The information presented in this guide highlights 3-(4-methylanilino)phenol as a molecule of interest for further investigation. Future research should focus on:

  • Development and optimization of a robust synthetic protocol: Detailed characterization of the compound using modern analytical techniques (NMR, MS, IR) is essential.

  • In vitro biological screening: A comprehensive evaluation of its antioxidant, anticancer, and antimicrobial activities is warranted. This should include assays to determine IC50 values and elucidate mechanisms of action.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of a library of related derivatives could provide valuable insights into the key structural features required for biological activity.

  • Computational modeling: Molecular docking studies could help to identify potential biological targets and guide the design of more potent analogs.

Conclusion

3-(4-methylanilino)phenol is a diarylamine derivative with a paucity of direct experimental data. However, based on its chemical structure and the known biological activities of related phenolic and diarylamine compounds, it represents a promising scaffold for the development of new therapeutic agents. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and a rationale for its potential biological activities, thereby serving as a catalyst for future research in this area.

References

Probing the Potential for Hydrogen Bonding in m-(p-Toluidino)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-(p-Toluidino)phenol, a diarylamine derivative, possesses both a hydroxyl (-OH) and a secondary amine (-NH-) group, making it a candidate for both intramolecular and intermolecular hydrogen bonding. These non-covalent interactions are critical in determining the molecule's physicochemical properties, including its conformation, crystal packing, solubility, and potential biological activity. This technical guide explores the potential hydrogen bonding networks in this compound by drawing parallels with structurally analogous compounds. It provides a comprehensive overview of the key experimental techniques—X-ray crystallography, Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy—that are pivotal for the elucidation of these interactions. Detailed experimental protocols for these methods are presented to facilitate further investigation into this and similar molecules.

Introduction

Hydrogen bonding plays a fundamental role in molecular recognition, protein-ligand interactions, and the design of new pharmaceutical agents. The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor/donor (the secondary amine) in the structure of this compound, also known as 3-((4-methylphenyl)amino)phenol, suggests the likelihood of complex hydrogen bonding networks[1]. Understanding these interactions is crucial for predicting the molecule's behavior in various environments, from solid-state packing to its interactions within a biological system.

Due to a lack of specific experimental data for this compound in the current literature, this guide will leverage data from analogous compounds, such as substituted phenols and diarylamines, to infer its potential hydrogen bonding characteristics.

Potential Hydrogen Bonding in this compound

The molecular structure of this compound allows for several potential hydrogen bonding scenarios:

  • Intermolecular Hydrogen Bonding: This is the most probable form of hydrogen bonding. The phenolic hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of a neighboring molecule (O-H···N). Conversely, the amine hydrogen can donate to the phenolic oxygen of another molecule (N-H···O). These interactions can lead to the formation of chains or more complex three-dimensional networks in the solid state.

  • Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the amine nitrogen (O-H···N) is also a possibility. However, this would depend on the conformational flexibility of the molecule and whether a sterically favorable ring-like structure can be formed. Studies on ortho-substituted phenols often show strong intramolecular hydrogen bonds, but the meta-substitution in this molecule makes such an interaction less likely without significant conformational strain.

Quantitative Data from Analogous Compounds

To provide a quantitative basis for the potential hydrogen bonding in this compound, the following table summarizes typical data observed in structurally related compounds.

ParameterTechniqueCompound TypeTypical ValuesReference
O-H···N Bond Length X-ray CrystallographyPhenol-Amine Adducts2.6 - 2.9 Å[2]
N-H···O Bond Length X-ray CrystallographyAminophenols2.7 - 3.0 Å[3]
O-H Stretch (Free) FTIR SpectroscopyDilute Phenol Solution~3610 cm⁻¹
O-H Stretch (H-bonded) FTIR SpectroscopyConcentrated Phenol Solution3200 - 3500 cm⁻¹ (broad)
N-H Stretch (Free) FTIR SpectroscopyDilute Secondary Amine~3400 cm⁻¹N/A
N-H Stretch (H-bonded) FTIR SpectroscopyConcentrated Secondary Amine3200 - 3350 cm⁻¹N/A
¹H Chemical Shift (Phenolic OH) NMR SpectroscopyPhenols in non-H-bonding solvent4 - 7 ppm[4]
¹H Chemical Shift (Phenolic OH) NMR SpectroscopyPhenols in H-bonding solvent8 - 12 ppm (or higher)[4][5]

Note: These are representative values and can vary based on the specific molecule, solvent, and temperature.

Visualization of Potential Hydrogen Bonding

The following diagrams illustrate the potential intermolecular and a hypothetical intramolecular hydrogen bonding scenario for this compound.

Caption: Potential intermolecular and hypothetical intramolecular hydrogen bonding in this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize hydrogen bonding in this compound.

Single-Crystal X-ray Crystallography

This technique provides unambiguous evidence of hydrogen bonding in the solid state, including precise bond lengths and angles.

Objective: To determine the three-dimensional crystal structure and identify intermolecular hydrogen bonding networks.

Methodology:

  • Crystal Growth:

    • High-purity this compound should be used.

    • Slow evaporation of a saturated solution is a common method. A suitable solvent is one in which the compound is moderately soluble[6]. Solvents to try include ethanol, methanol, ethyl acetate, or a mixture like dichloromethane/hexane.

    • The solution should be filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow solvent evaporation[6][7].

    • Vapor diffusion is an alternative method. A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and promoting crystal growth.

  • Data Collection:

    • A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer[8].

    • The crystal is placed in a stream of monochromatic X-rays.

    • The diffraction pattern is collected as the crystal is rotated[8]. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods.

    • The initial structural model is refined to best fit the experimental data.

    • Hydrogen atoms are located from the electron density map or placed in calculated positions and refined.

    • Analysis of the final structure will reveal the geometry of any hydrogen bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for studying hydrogen bonding in both solid and solution phases by observing shifts in vibrational frequencies.

Objective: To identify the presence of hydrogen bonding by observing the broadening and red-shifting of the O-H and N-H stretching bands.

Methodology:

  • Sample Preparation:

    • Solution Phase: Prepare a series of solutions of this compound in a non-polar solvent (e.g., carbon tetrachloride or chloroform-d) at varying concentrations. A very dilute solution will favor the monomeric, non-hydrogen-bonded form, while increasing the concentration will promote intermolecular hydrogen bonding.

    • Solid Phase: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid powder[9].

  • Data Acquisition:

    • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Pay close attention to the region between 3700 and 3000 cm⁻¹, where the O-H and N-H stretching vibrations occur[10].

  • Data Analysis:

    • In a dilute solution, expect a sharp band for the free O-H stretch (around 3600 cm⁻¹) and the free N-H stretch (around 3400 cm⁻¹).

    • As the concentration increases, the intensity of these sharp bands will decrease, and a broad absorption band will appear at lower frequencies (typically 3500-3200 cm⁻¹), which is characteristic of intermolecularly hydrogen-bonded O-H and N-H groups[10]. The broadening is due to the variety of different hydrogen-bonded species present.

    • The magnitude of the red-shift (the difference in frequency between the free and hydrogen-bonded bands) is related to the strength of the hydrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is highly sensitive to the chemical environment of protons and can provide valuable information about hydrogen bonding in solution.

Objective: To observe the effect of hydrogen bonding on the chemical shift of the labile O-H and N-H protons.

Methodology:

  • Sample Preparation:

    • Dissolve the sample in a deuterated solvent. The choice of solvent is critical.

      • Non-hydrogen bonding solvents (e.g., CDCl₃, C₆D₆): These will allow for the observation of concentration-dependent chemical shifts.

      • Hydrogen bond accepting solvents (e.g., DMSO-d₆, acetone-d₆): These will compete for hydrogen bonding with the solute, and the observed chemical shifts will reflect solute-solvent interactions. These solvents can also slow down proton exchange, leading to sharper O-H and N-H signals[4].

  • Data Acquisition:

    • Acquire ¹H NMR spectra at different concentrations in a non-hydrogen bonding solvent.

    • Variable temperature NMR experiments can also be informative. Lowering the temperature often slows proton exchange and can shift the equilibrium towards the hydrogen-bonded state, resulting in a downfield shift of the involved protons[11].

  • Data Analysis:

    • The chemical shifts of the O-H and N-H protons are highly dependent on concentration and temperature.

    • In a non-polar solvent, increasing the concentration will lead to a downfield shift (to higher ppm values) of the O-H and N-H proton signals as intermolecular hydrogen bonding becomes more prevalent[5]. This is because hydrogen bonding deshields the proton.

    • The observation of a single, concentration-dependent resonance for the O-H or N-H proton indicates a fast exchange between the free and hydrogen-bonded states on the NMR timescale.

    • In a hydrogen-bond accepting solvent like DMSO-d₆, the O-H and N-H protons will be significantly shifted downfield due to strong solute-solvent hydrogen bonding.

Conclusion

While direct experimental evidence for hydrogen bonding in this compound is not yet available, its molecular structure strongly suggests the presence of such interactions. Based on data from analogous compounds, it is anticipated that intermolecular hydrogen bonding, primarily involving the phenolic hydroxyl and the secondary amine groups, will be the dominant non-covalent interaction governing its solid-state architecture and influencing its properties in solution. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of the hydrogen bonding landscape of this compound, offering valuable insights for its potential applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of m-(p-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) of m-(p-Toluidino)phenol. Due to the presence of two powerful activating groups—a hydroxyl and a secondary amino group—in a meta relationship on the phenolic ring, this substrate is highly susceptible to electrophilic attack. This document outlines the theoretical basis for the regioselectivity of such reactions, provides representative experimental protocols for common electrophilic substitutions, and presents the predicted outcomes. The content herein is intended to serve as a foundational resource for researchers engaged in the synthesis and derivatization of diarylamine phenols, a structural motif of interest in medicinal chemistry and materials science.

Introduction

This compound, also known as 3-((4-methylphenyl)amino)phenol, is a diarylamine derivative containing a phenol moiety. The phenolic ring is electron-rich and therefore highly activated towards electrophilic aromatic substitution. The regiochemical outcome of such substitutions is governed by the synergistic directing effects of the hydroxyl (-OH) and the p-toluidino (-NH-Ar) groups. Understanding these directing effects is paramount for the targeted synthesis of substituted this compound derivatives for applications in drug discovery and materials science.

Regioselectivity in the Electrophilic Aromatic Substitution of this compound

The hydroxyl and amino groups are potent activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[1] This is a consequence of their ability to donate electron density to the aromatic ring through resonance, which stabilizes the positive charge of the arenium ion intermediate formed during the reaction.[2]

In this compound, the hydroxyl and p-toluidino groups are situated meta to each other on the phenolic ring. Their directing effects are therefore additive, strongly activating the positions ortho and para to each substituent. The most activated positions on the phenolic ring are C2, C4, and C6. The C5 position is meta to both activating groups and is therefore the least likely site for electrophilic attack.

The interplay between the two activating groups and steric hindrance from the bulky p-toluidino group will influence the precise ratio of the resulting isomers. Generally, a mixture of products is expected.

Common Electrophilic Aromatic Substitution Reactions and Predicted Products

While specific experimental data for the electrophilic aromatic substitution of this compound is not extensively reported in the literature, the outcomes can be predicted based on established principles of organic chemistry. The following sections detail the predicted major products for common EAS reactions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound
Reaction TypeElectrophilePredicted Major Product(s)
NitrationNO₂+2-nitro-5-(p-toluidino)phenol and 4-nitro-5-(p-toluidino)phenol
HalogenationBr⁺ or Cl⁺2-halo-5-(p-toluidino)phenol and 4-halo-5-(p-toluidino)phenol
SulfonationSO₃5-(p-toluidino)phenol-2-sulfonic acid and 5-(p-toluidino)phenol-4-sulfonic acid
Friedel-Crafts AcylationRCO⁺2-acyl-5-(p-toluidino)phenol and 4-acyl-5-(p-toluidino)phenol

Representative Experimental Protocols

The following are generalized experimental protocols for the electrophilic aromatic substitution of phenols. These should be adapted and optimized for the specific case of this compound.

Nitration

Nitration of phenols can be achieved using a variety of nitrating agents under different conditions.[3] A typical procedure involves the use of dilute nitric acid at low temperatures to favor mononitration.

Protocol:

  • Dissolve this compound in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of dilute nitric acid (e.g., 30% in water) dropwise to the stirred solution.

  • Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomeric products.

Halogenation

Halogenation of highly activated phenols can often be achieved without a Lewis acid catalyst.[4] N-halosuccinimides are commonly used reagents for this purpose.

Protocol:

  • Dissolve this compound in a solvent such as acetonitrile or dichloromethane.

  • Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in portions to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove the succinimide byproduct.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Sulfonation

Sulfonation of phenols is typically carried out with concentrated sulfuric acid. The reaction temperature can influence the regioselectivity, with lower temperatures often favoring the ortho product and higher temperatures favoring the para product.[4]

Protocol:

  • Carefully add this compound to an excess of concentrated sulfuric acid, keeping the temperature low with an ice bath.

  • Once the addition is complete, slowly warm the mixture to the desired reaction temperature (e.g., room temperature for the ortho isomer or 100 °C for the para isomer).

  • Stir for several hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonic acid product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallization can be used for further purification.

Friedel-Crafts Acylation

Friedel-Crafts acylation of phenols can be complex due to the possibility of O-acylation. However, C-acylation can be promoted, for instance, through the Fries rearrangement of the initially formed O-acylated product, or by using specific catalysts and conditions.

Protocol (via Fries Rearrangement):

  • First, perform O-acylation by reacting this compound with an acyl chloride or acid anhydride in the presence of a base like pyridine.

  • Isolate the resulting ester.

  • Heat the ester with a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a high-boiling solvent like nitrobenzene or without a solvent.

  • The acyl group will migrate from the oxygen to the activated positions on the aromatic ring.

  • After the reaction is complete, cool the mixture and carefully hydrolyze the aluminum complexes with ice and hydrochloric acid.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the resulting hydroxy ketones by column chromatography or recrystallization.

Visualizations

Directing Effects in this compound

The following diagram illustrates the activation of the phenolic ring in this compound by the hydroxyl and p-toluidino groups, highlighting the positions most susceptible to electrophilic attack.

G Directing Effects on this compound cluster_molecule cluster_legend Legend C1 C C2 C C1->C2 OH OH C1->OH meta C3 C C2->C3 C4 C C3->C4 NHAr NH-Tol C3->NHAr meta C5 C C4->C5 C6 C C5->C6 C6->C1 Activated Highly Activated Positions OH_group Hydroxyl Group (o,p-director) NHAr_group p-Toluidino Group (o,p-director)

Caption: Predicted regioselectivity of electrophilic aromatic substitution on this compound.

General Workflow for Synthesis and Purification

The diagram below outlines a typical experimental workflow for the synthesis and purification of substituted this compound derivatives.

G General Experimental Workflow Start This compound + Electrophilic Reagent Reaction Electrophilic Aromatic Substitution Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Substituted Product(s) Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: A generalized workflow for the synthesis and analysis of this compound derivatives.

Conclusion

The electrophilic aromatic substitution of this compound is a promising avenue for the synthesis of novel, highly functionalized diarylamine phenols. The strong, synergistic activating effects of the hydroxyl and p-toluidino groups direct electrophilic attack primarily to the C2, C4, and C6 positions of the phenolic ring. While a mixture of isomers is the likely outcome, the principles outlined in this guide, along with the representative protocols, provide a solid foundation for the rational design and synthesis of targeted derivatives. Further experimental investigation is warranted to elucidate the precise product ratios and optimize reaction conditions for specific electrophilic substitutions.

References

An In-depth Technical Guide to the Diazotization Reactions of m-(p-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the diazotization reactions involving m-(p-Toluidino)phenol. Due to the presence of both a secondary aromatic amine and a phenolic hydroxyl group, the reactivity of this substrate is multifaceted. This document outlines the theoretical basis for its diazotization, potential side reactions, and subsequent coupling reactions. Detailed, generalized experimental protocols are provided, based on established methods for structurally similar compounds, alongside illustrative data and reaction pathway visualizations to support further research and development.

Introduction

This compound, a diarylamine derivative, presents a unique case for diazotization reactions. The molecule incorporates a secondary aromatic amine, which can be N-nitrosated, and a phenolic ring that is highly activated towards electrophilic substitution. The interplay between these two functional groups under diazotization conditions dictates the reaction's outcome. Diazonium salts derived from such molecules are valuable intermediates in the synthesis of a wide array of organic compounds, including azo dyes and other functionalized aromatic systems.[1][2] This guide explores the core principles of these transformations.

Reaction Mechanisms and Pathways

The diazotization of a primary aromatic amine typically proceeds via the formation of a nitrosonium ion (NO⁺) from sodium nitrite in an acidic medium.[3] This electrophile then attacks the amino group, leading to the formation of a diazonium salt after a series of proton transfers and water elimination.[3]

However, this compound is a secondary amine. Secondary aromatic amines react with nitrous acid to form N-nitrosamine derivatives.[4] To achieve a diazonium species capable of coupling, the reaction conditions must promote the conversion of the N-nitrosamine to the diazonium ion.

Diazotization of the Secondary Amine

The reaction is initiated by the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[4][5] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).

The secondary amine of this compound acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine. Under strongly acidic conditions, this N-nitrosamine can undergo rearrangement and subsequent dehydration to form the corresponding diazonium ion.

Potential Side Reactions: Electrophilic Substitution on the Phenolic Ring

The phenolic ring in this compound is highly activated by the hydroxyl group, making it susceptible to electrophilic aromatic substitution by the nitrosonium ion, particularly at the positions ortho and para to the hydroxyl group.[5] This can lead to the formation of nitrosophenol byproducts. Careful control of reaction conditions, such as temperature and the rate of addition of sodium nitrite, is crucial to minimize these side reactions.

Subsequent Coupling Reactions

The in-situ generated diazonium salt of this compound is a weak electrophile that can react with activated aromatic compounds, a process known as azo coupling.[1] Phenols and aromatic amines are common coupling partners.[6] For coupling with phenols, the reaction is typically carried out in a slightly alkaline medium to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[7] Coupling with aromatic amines is generally performed in a weakly acidic medium.[6]

The electrophilic diazonium ion then attacks the electron-rich ring of the coupling partner, usually at the para position, to form a highly colored azo compound.[8]

Visualizing the Reaction Pathways

Diazotization of this compound

Diazotization sub This compound nitrosamine N-Nitroso Intermediate sub->nitrosamine N-Nitrosation side_product Nitrosophenol Byproduct sub->side_product Ring Nitrosation (Side Reaction) reagents NaNO₂, H⁺ (0-5 °C) diazonium Diazonium Salt nitrosamine->diazonium Rearrangement & Dehydration AzoCoupling diazonium Diazonium Salt of This compound azo_dye Azo Compound diazonium->azo_dye coupler Coupling Partner (e.g., Phenol) coupler->azo_dye conditions pH adjustment

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of m-(p-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-(p-Toluidino)phenol is an aromatic compound of interest in various fields, including chemical synthesis and potentially as an intermediate or impurity in drug development. Accurate and reliable analytical methods are crucial for its quantification and characterization in different matrices. This document provides detailed application notes and experimental protocols for the detection of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and a classic spectrophotometric method for total phenol assessment.

The methodologies presented are based on established analytical techniques for phenolic compounds. While direct methods for this compound are not widely published, its chemical structure allows for adaptation of existing phenol analysis protocols. The protocols provided herein are robust starting points for method development and validation in your specific application.

Analytical Methods Overview

Several instrumental techniques can be employed for the determination of this compound. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like phenols.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification. Due to the low volatility of phenolic compounds, a derivatization step is often necessary to convert them into more volatile derivatives.[4][5][6]

  • Spectrophotometry provides a simpler and more accessible method for the quantification of total phenolic compounds. The 4-aminoantipyrine (4-AAP) method is a well-established colorimetric assay for this purpose.[7]

  • Electrochemical Sensors represent a rapidly developing field for the detection of phenolic compounds, offering high sensitivity and the potential for portable, real-time analysis.[8][9][10][11]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are representative for phenolic compounds and should be validated for this compound in your specific matrix.

ParameterHPLC-UVGC-MS (with Derivatization)Spectrophotometry (4-AAP Method)
Limit of Detection (LOD) 0.05 - 1 µg/mL0.5 - 20 µg/L~ 5 µg/L (with extraction)
Limit of Quantification (LOQ) 0.15 - 3 µg/mL1.5 - 60 µg/L~ 15 µg/L (with extraction)
Linearity (R²) (Typical Range) > 0.999 (0.1 - 100 µg/mL)> 0.995 (low µg/L to mg/L range)> 0.99 (0.1 - 10 mg/L)
Recovery (%) 95 - 105%85 - 110%90 - 110%
Precision (RSD %) < 5%< 15%< 10%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in solution.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Acetic acid (glacial, analytical grade).

  • This compound standard.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and a dilute aqueous acetic acid solution (e.g., 0.1% v/v). A common starting gradient could be 30:70 (v/v) acetonitrile:aqueous acetic acid.[2] The mobile phase should be degassed before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with 0.1% acetic acid). An example isocratic condition is 40% acetonitrile and 60% 0.1M acetate buffer.[2]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: Determine the wavelength of maximum absorbance for this compound by scanning the UV spectrum of a standard solution. A common wavelength for phenols is around 274 nm.[2]

  • Analysis: Inject the calibration standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Results MobilePhase Mobile Phase (Acetonitrile/Water/Acid) HPLC HPLC System (Pump, Injector, Column) MobilePhase->HPLC Standards Standard Solutions (this compound) Standards->HPLC Sample Sample Preparation (Dissolution & Filtration) Sample->HPLC UV_Detector UV Detector (λ = 274 nm) HPLC->UV_Detector Data_System Data Acquisition & Processing UV_Detector->Data_System Calibration Calibration Curve Data_System->Calibration Quantification Quantification of This compound Data_System->Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is highly sensitive and selective, ideal for complex matrices. Derivatization with acetic anhydride is performed to increase the volatility of this compound.[12][13]

Instrumentation and Materials:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Capillary column suitable for phenol analysis (e.g., TG-5SilMS).[4]

  • Acetic anhydride.

  • Pyridine or a suitable base catalyst.

  • Anhydrous sodium sulfate.

  • Organic solvent (e.g., dichloromethane, hexane).

  • This compound standard.

  • Standard laboratory glassware.

Procedure:

  • Derivatization:

    • To a known amount of sample or standard in a vial, add a suitable organic solvent.

    • Add a small amount of base (e.g., pyridine) followed by an excess of acetic anhydride.

    • Heat the mixture (e.g., 60 °C for 30 minutes) to facilitate the reaction.

    • After cooling, add water to quench the excess acetic anhydride.

    • Extract the derivatized product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the derivatized this compound.

    • Create a series of calibration standards by diluting the stock solution.

    • Derivatize the samples using the same procedure as for the standards.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.[4]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Mode: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-450 or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Analysis: Inject the derivatized standards and samples. Identify the derivatized this compound based on its retention time and mass spectrum. Quantify using a calibration curve based on the peak area of a characteristic ion.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_results Data Analysis Sample_Standard Sample or Standard Derivatization Derivatization (Acetic Anhydride) Sample_Standard->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying GC_MS GC-MS System Drying->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification Detection->Quantification Identification->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Spectrophotometric Method (4-Aminoantipyrine)

This method is suitable for determining the total concentration of phenolic compounds, including this compound, in aqueous samples.[7]

Instrumentation and Materials:

  • UV-Vis Spectrophotometer.

  • 4-Aminoantipyrine (4-AAP) solution (2% w/v).

  • Potassium ferricyanide solution (8% w/v).

  • Ammonium hydroxide solution (for pH adjustment).

  • Phosphate buffer solution (pH 8.0).

  • This compound standard.

  • Standard laboratory glassware.

Procedure:

  • Standard Preparation: Prepare a series of this compound standards in water (e.g., 1, 5, 10, 15, 20 mg/L).

  • Sample Preparation: If necessary, perform a distillation step on the sample to remove interferences.

  • Color Development:

    • To 100 mL of each standard and sample in a flask, add 2 mL of phosphate buffer.

    • Add 2 mL of 4-AAP solution and mix.

    • Add 2 mL of potassium ferricyanide solution and mix well.

    • Allow the color to develop for 15 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 510 nm using a spectrophotometer.

    • Use a reagent blank (containing all reagents except the phenol standard) to zero the instrument.

  • Analysis:

    • Construct a calibration curve by plotting absorbance versus the concentration of the this compound standards.

    • Determine the total phenolic concentration in the samples from the calibration curve.

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Analysis Standards Prepare Standards Add_Buffer Add Buffer (pH 8.0) Standards->Add_Buffer Samples Prepare Samples (Distillation if needed) Samples->Add_Buffer Add_4AAP Add 4-AAP Solution Add_Buffer->Add_4AAP Add_Ferricyanide Add K3[Fe(CN)6] Solution Add_4AAP->Add_Ferricyanide Develop_Color Color Development (15 min) Add_Ferricyanide->Develop_Color Spectrophotometer Measure Absorbance at 510 nm Develop_Color->Spectrophotometer Calibration Create Calibration Curve Spectrophotometer->Calibration Quantification Determine Concentration Calibration->Quantification

Caption: Workflow for the spectrophotometric analysis of phenols.

Concluding Remarks

The analytical methods detailed in this document provide a comprehensive toolkit for the detection and quantification of this compound. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. It is imperative that any method chosen be subject to rigorous validation to ensure the accuracy and reliability of the results. This includes, but is not limited to, assessing linearity, accuracy, precision, limits of detection and quantification, and specificity for the intended application.

References

Application Note: Gas Chromatographic Analysis of m-(p-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

m-(p-Toluidino)phenol, also known as 3-((4-methylphenyl)amino)phenol, is an aromatic compound with the chemical formula C₁₃H₁₃NO.[1] It is a key intermediate or potential impurity in the synthesis of various pharmaceutical compounds, such as phentolamine mesylate.[1] Accurate and precise quantification of this compound is crucial for quality control in drug manufacturing and for studying its potential biological activities. Gas chromatography (GC) offers a robust and sensitive method for the analysis of volatile and semi-volatile compounds. However, the high polarity of the phenolic and amino groups in this compound can lead to poor peak shape and thermal degradation in the GC system.[1] To overcome these challenges, derivatization is often employed to increase volatility and thermal stability, thereby improving chromatographic performance.[1][2]

This application note provides a detailed protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, including sample preparation, derivatization, instrument parameters, and method validation guidelines.

Experimental Protocol

This protocol describes the analysis of this compound using GC-MS following derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • This compound analytical standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Methanol, HPLC grade

  • Ethyl acetate, HPLC grade

  • Deionized water

  • Internal Standard (IS), e.g., 2,4-dibromophenol[3]

  • Nitrogen gas, high purity

  • Helium gas, high purity (carrier gas)[4][5]

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (GC-MS). A flame ionization detector (FID) can also be used for quantification.[1][3]

  • Capillary GC column: A non-polar or medium-polarity column such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., HP-5MS, TG-5SilMS, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.[2][4][6]

  • Autosampler

  • Data acquisition and processing software

2.3.1. Standard Stock Solution (1000 µg/mL) Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

2.3.2. Internal Standard Stock Solution (1000 µg/mL) Accurately weigh 10 mg of the internal standard (e.g., 2,4-dibromophenol) and dissolve it in 10 mL of methanol in a volumetric flask.

2.3.3. Working Standard Solutions Prepare a series of calibration standards by diluting the stock solutions with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Each standard should contain a constant concentration of the internal standard.

2.3.4. Sample Preparation The sample preparation will depend on the matrix. For a solid sample, accurately weigh a known amount, dissolve it in methanol, and dilute as necessary to fall within the calibration range. For liquid samples, a liquid-liquid extraction may be necessary.

  • Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

Parameter Value
GC System Agilent 8890 GC or equivalent
Column HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Split/splitless
Injector Temperature 280°C[5]
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless, depending on sensitivity requirements
Carrier Gas Helium at a constant flow of 1.0 mL/min[5]
Oven Program Initial: 100°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
MS System Agilent 5977B MSD or equivalent
Transfer Line Temp. 280°C
Ion Source Temp. 230°C[5]
Quadrupole Temp. 150°C[5]
Ionization Mode Electron Ionization (EI) at 70 eV[1][5]
Acquisition Mode Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification[4]
SIM Ions To be determined from the mass spectrum of the derivatized this compound. The molecular ion of the underivatized compound is m/z 199.[1]

Data Presentation and Method Validation

Method validation should be performed according to ICH guidelines to ensure the reliability of the analytical data.[5]

The following table summarizes the expected performance characteristics of the method. These values should be experimentally determined during method validation.

Parameter Expected Value
Retention Time (RT) To be determined experimentally
Linearity (r²) > 0.995[5]
Limit of Detection (LOD) To be determined (e.g., < 0.1 µg/mL)
Limit of Quantification (LOQ) To be determined (e.g., < 0.5 µg/mL)
Precision (%RSD) < 5%[5]
Accuracy (% Recovery) 95-105%

The mass spectrum of underivatized this compound shows a molecular ion peak [M]⁺ at m/z 199.[1] The mass spectrum of the silylated derivative will show a different fragmentation pattern, which should be used for identification and SIM mode quantification.

Workflow Diagram

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Standard Weighing & Dissolution C Serial Dilution for Calibration Curve A->C B Sample Weighing & Dissolution D Aliquot Sample/Standard B->D C->D E Evaporation to Dryness D->E F Add Pyridine & BSTFA E->F G Heating at 70°C for 30 min F->G H Injection into GC-MS G->H I Chromatographic Separation H->I J Mass Spectrometric Detection I->J K Peak Integration & Identification J->K L Quantification using Calibration Curve K->L M Report Generation L->M

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The described GC-MS method, incorporating a derivatization step, provides a sensitive and selective approach for the determination of this compound. The use of a non-polar capillary column allows for good separation, and mass spectrometric detection ensures high specificity. The protocol and validation guidelines presented here offer a solid foundation for researchers, scientists, and drug development professionals to implement a reliable analytical method for quality control and research purposes.

References

Application Notes and Protocols for the Derivatization of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a large and diverse group of molecules that feature a hydroxyl group attached to an aromatic ring. Their inherent polarity and low volatility make direct analysis by gas chromatography (GC) challenging. Derivatization is a chemical modification process that converts these polar, non-volatile compounds into less polar and more volatile derivatives, enabling their separation and detection by GC coupled with mass spectrometry (GC-MS) or other detectors.[1][2] This document provides detailed protocols for two common derivatization techniques for phenolic compounds: silylation and pentafluorobenzylation.

Principles of Derivatization for Phenolic Compounds

The primary goal of derivatization in the context of GC analysis is to replace the active hydrogen in the phenolic hydroxyl group with a less polar functional group.[2] This transformation reduces intermolecular hydrogen bonding, thereby decreasing the boiling point and increasing the volatility of the analyte.[2] The resulting derivatives are also often more thermally stable, preventing degradation in the hot GC injector and column.[1]

Common derivatization reactions for phenolic compounds include:

  • Silylation: This is a widely used technique that replaces the active hydrogen of a hydroxyl group with a trimethylsilyl (TMS) group.[2] Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce derivatives that are amenable to GC-MS analysis.[1][2]

  • Acylation: This method involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acid anhydride or an acyl halide, to form an ester.

  • Alkylation: This process introduces an alkyl group to the phenolic oxygen. A common example is methylation using diazomethane.[3][4]

  • Pentafluorobenzylation: This technique utilizes pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl ether derivatives.[3][4][5] These derivatives are particularly useful for analysis by GC with an electron capture detector (GC-ECD) due to their high electron affinity, which provides excellent sensitivity.[3][4]

Quantitative Data Summary

The choice of derivatization reagent can significantly impact the sensitivity and performance of the analytical method. The following table summarizes quantitative data for the derivatization of selected phenolic compounds.

Phenolic CompoundDerivatization MethodAnalytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
Halogenated PhenolsPentafluorobenzylation (PFBBr)GC/MS0.0066 - 0.0147 µg/L (water)Not Specified>90%[5]
Halogenated PhenolsPentafluorobenzylation (PFBBr)GC/MS0.33 - 0.73 µg/kg (sediment)Not Specified>90%[5]
Halogenated PhenolsPentafluorobenzylation (PFBBr)GC/MS0.0033 - 0.0073 µg/m³ (air)Not Specified>90%[5]
Organic AcidsSilylation (MTBSTFA)GC/MS0.317 - 0.410 µg/mL0.085 - 1.53 µg/mLNot Specified[6]
TyrosolSilylationGC-MS92 ng/mLNot SpecifiedNot Specified[7]
HydroxytyrosolSilylationGC-MS74 ng/mLNot SpecifiedNot Specified[7]
Ferulic AcidSilylationGC-MS79 ng/mLNot SpecifiedNot Specified[7]

Experimental Protocols

Protocol 1: Silylation of Phenolic Compounds using BSTFA

This protocol describes the derivatization of phenolic compounds using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely used silylating reagent.[2][8] For moderately hindered or slowly reacting phenols, a catalyst such as trimethylchlorosilane (TMCS) can be added.[8][9]

Materials:

  • Sample containing phenolic compounds (1-10 mg)

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)

  • TMCS (trimethylchlorosilane), optional catalyst

  • Aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • 5 mL reaction vial with a screw cap

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Weigh 1-10 mg of the sample into a 5 mL reaction vial.[8] If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen before proceeding.[8]

  • Reagent Addition: Add an excess of the silylating reagent. A 2:1 molar ratio of BSTFA to active hydrogens is generally recommended.[8] BSTFA can be used neat or dissolved in an aprotic solvent.[8] For compounds that are difficult to derivatize, a mixture of BSTFA with 1% or 10% TMCS can be used as a catalyst.[8]

  • Reaction: Tightly cap the vial and vortex the mixture. The reaction time can vary from a few minutes at room temperature for simple phenols to several hours at elevated temperatures (e.g., 70°C for 20-30 minutes) for more complex or hindered phenols.[8] To ensure the reaction is complete, you can analyze aliquots at different time points until the product peak area no longer increases.[8]

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.

Protocol 2: Derivatization of Phenolic Compounds using Pentafluorobenzyl Bromide (PFBBr)

This protocol is suitable for the trace analysis of phenols, particularly halogenated phenols, and is often used with GC-ECD for high sensitivity.[3][4]

Materials:

  • Sample extract containing phenolic compounds

  • PFBBr (α-bromo-2,3,4,5,6-pentafluorotoluene) solution

  • Potassium carbonate (K₂CO₃)

  • Acetone (HPLC-grade)

  • Hexane (HPLC-grade)

  • Reaction vial with a screw cap

  • Water bath

Procedure:

  • Sample Preparation: The sample should be extracted using an appropriate method, and the solvent exchanged to a suitable one like 2-propanol or acetone.[5]

  • Derivatization Reaction:

    • To the sample extract in a reaction vial, add the PFBBr derivatizing agent and potassium carbonate as a catalyst.

    • Seal the vial and heat it in a water bath. The reaction is typically carried out at an elevated temperature (e.g., 80°C) for a specific duration (e.g., 5 hours) to ensure complete derivatization.

  • Extraction of Derivatives: After the reaction is complete and the vial has cooled to room temperature, add hexane to the mixture.[5] Vortex the vial to extract the pentafluorobenzyl ether derivatives into the hexane layer.

  • Analysis: The hexane layer containing the derivatives is then carefully transferred to an autosampler vial for analysis by GC-MS or GC-ECD.[5]

Visualizations

G cluster_workflow General Workflow for Phenolic Compound Derivatization sample Sample containing Phenolic Compounds extraction Solvent Extraction sample->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Addition of Derivatization Reagent evaporation->derivatization reaction Heating and Incubation derivatization->reaction analysis GC-MS Analysis reaction->analysis

Caption: Experimental workflow for phenolic compound derivatization.

G cluster_reaction Silylation of a Phenol with BSTFA phenol Phenol (Ar-OH) product Silylated Phenol (Ar-O-TMS) phenol->product + BSTFA bstfa BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) bstfa->product byproduct Byproducts product->byproduct + Byproducts

Caption: Silylation reaction of a phenol with BSTFA.

References

Application Note: Acetylation of m-(p-Toluidino)phenol for Enhanced Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the analysis of polar compounds, such as phenols and secondary amines, can be challenging due to their low volatility and tendency to exhibit poor peak shape, leading to inaccurate quantification. Derivatization is a common strategy to overcome these limitations by converting polar functional groups into less polar, more volatile moieties.

This application note details a comprehensive protocol for the acetylation of m-(p-Toluidino)phenol for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). This compound possesses both a phenolic hydroxyl group and a secondary amine group, both of which are amenable to acetylation. The derivatization with acetic anhydride converts these polar groups into ester and amide functionalities, respectively, resulting in a less polar and more volatile analyte, N-(3-acetoxyphenyl)-N-(p-tolyl)acetamide. This derivatization significantly improves chromatographic peak shape and enhances the sensitivity and reliability of the GC-MS analysis.

This method is particularly relevant for researchers, scientists, and drug development professionals involved in the analysis of aromatic amines and phenolic compounds in various matrices.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • Acetic anhydride (ACS grade or higher)

  • Pyridine (ACS grade or higher, as catalyst)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Deionized water

  • Standard laboratory glassware

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Standard Solution Preparation

Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with ethyl acetate.

Acetylation Protocol
  • Sample Preparation: To 100 µL of each calibration standard (or sample solution containing this compound) in a 2 mL glass vial, add 100 µL of pyridine.

  • Derivatization: Add 200 µL of acetic anhydride to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60°C for 30 minutes in a heating block or water bath.

  • Quenching: After cooling to room temperature, add 1 mL of deionized water to the vial to quench the excess acetic anhydride. Vortex for 30 seconds.

  • Extraction: Add 1 mL of hexane to the vial and vortex vigorously for 1 minute to extract the acetylated product.

  • Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Sample Collection: Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried organic extract is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is used for the analysis.

Chromatographic Conditions

The following GC conditions are recommended and should be optimized for the specific instrument used.

ParameterValue
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temperature 280°C
Mass Spectrometer Conditions
ParameterValue
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Scan Range m/z 40-450

Data Presentation

The acetylation of this compound yields N-(3-acetoxyphenyl)-N-(p-tolyl)acetamide. The expected analytical data for the underivatized and derivatized compound are summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)
This compoundC₁₃H₁₃NO199.25Variable, poor peak shape199 (M+), 184, 106
N-(3-acetoxyphenyl)-N-(p-tolyl)acetamideC₁₇H₁₇NO₃283.32~12-15283 (M+), 241, 199, 184, 106, 43

Visualization of Workflow and Chemical Transformation

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis start Start with Sample/ Standard Solution add_pyridine Add Pyridine start->add_pyridine add_anhydride Add Acetic Anhydride add_pyridine->add_anhydride vortex_heat Vortex and Heat (60°C, 30 min) add_anhydride->vortex_heat quench Quench with Water vortex_heat->quench add_hexane Add Hexane quench->add_hexane vortex_centrifuge Vortex and Centrifuge add_hexane->vortex_centrifuge collect_organic Collect Organic Layer vortex_centrifuge->collect_organic dry Dry with Na₂SO₄ collect_organic->dry gcms GC-MS Analysis dry->gcms

Caption: Experimental workflow for the acetylation of this compound.

Chemical Transformation

chemical_reaction cluster_reactants Reactants cluster_product Product reactant This compound product N-(3-acetoxyphenyl)-N- (p-tolyl)acetamide reactant->product Pyridine, 60°C reagent Acetic Anhydride (2 eq.)

Caption: Acetylation of this compound.

Discussion

The described method provides a robust and reliable approach for the derivatization and subsequent GC-MS analysis of this compound. The di-acetylation of both the phenolic hydroxyl and the secondary amino groups leads to a significant decrease in polarity and an increase in volatility, which are crucial for successful gas chromatographic separation. The resulting acetylated derivative exhibits improved peak symmetry and a higher response in the mass spectrometer, allowing for lower detection limits and more accurate quantification.

The mass spectrum of the derivatized product is expected to show a clear molecular ion peak at m/z 283. Key fragment ions would likely include the loss of a ketene molecule (CH₂CO) from the N-acetyl group (m/z 241), followed by the loss of another ketene from the O-acetyl group (m/z 199), which corresponds to the molecular ion of the underivatized parent compound. The presence of a prominent peak at m/z 43 is indicative of the acetyl group (CH₃CO⁺).

Conclusion

The acetylation of this compound using acetic anhydride is an effective derivatization strategy for its analysis by GC-MS. The provided protocol offers a detailed methodology for this derivatization and analysis. This approach can be adapted for the analysis of other aromatic aminophenols in various research and industrial settings, providing a valuable tool for scientists and professionals in the field of chemical analysis and drug development.

Application Notes and Protocols for m-(p-Toluidino)phenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-(p-Toluidino)phenol, also known as 3-((4-methylphenyl)amino)phenol, is a versatile organic compound with the chemical formula C₁₃H₁₃NO.[1] Its structure, featuring a phenol group and a p-toluidine moiety linked at the meta position, makes it a valuable building block and intermediate in various organic syntheses. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable organic molecules, including heterocycles and potential pharmaceutical intermediates.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance Off-white to light brown powder
Melting Point 125-129 °C
Solubility Soluble in methanol, ethanol, DMSO, and DMF
CAS Number 61537-49-3

Applications in Organic Synthesis

This compound serves as a key starting material or intermediate in several important organic transformations, leveraging the reactivity of both its phenolic hydroxyl and secondary amine functionalities.

Synthesis of Phenoxazine Derivatives

Phenoxazines are an important class of heterocyclic compounds with applications in dyes, pharmaceuticals, and materials science. This compound can be utilized as a precursor for the synthesis of phenoxazine derivatives through intramolecular cyclization reactions.

Reaction Scheme:

G cluster_reagents Reactants cluster_product Product reagent1 This compound product Phenoxazine Derivative reagent1->product Intramolecular Cyclization reagent2 Oxidizing Agent (e.g., FeCl3) reagent2->product

Caption: General scheme for the synthesis of phenoxazine derivatives from this compound.

Buchwald-Hartwig Amination

The secondary amine of this compound can undergo palladium-catalyzed Buchwald-Hartwig amination with aryl halides or triflates to form triarylamine derivatives. These products are often investigated for their applications in organic electronics as hole-transporting materials.

Reaction Scheme:

G cluster_reagents Reactants cluster_catalyst_system Catalytic System cluster_product Product reagent1 This compound product N-Aryl-m-(p-toluidino)phenol reagent1->product reagent2 Aryl Halide (Ar-X) reagent2->product catalyst Pd Catalyst (e.g., Pd(OAc)2) catalyst->product ligand Ligand (e.g., RuPhos) ligand->product base Base (e.g., NaOtBu) base->product

Caption: Buchwald-Hartwig amination of this compound.

Ullmann Condensation

Similar to the Buchwald-Hartwig reaction, the Ullmann condensation provides an alternative, copper-catalyzed route to form C-N bonds. This method can be employed to couple this compound with aryl halides, often under harsher conditions than palladium-catalyzed methods.[2]

Reaction Scheme:

G cluster_reagents Reactants cluster_catalyst_system Catalytic System cluster_product Product reagent1 This compound product N-Aryl-m-(p-toluidino)phenol reagent1->product reagent2 Aryl Halide (Ar-X) reagent2->product catalyst Cu Catalyst (e.g., CuI) catalyst->product base Base (e.g., K2CO3) base->product

Caption: Ullmann condensation of this compound.

Synthesis of Azo Dyes

The aromatic amine functionality in the p-toluidine portion of the molecule can be diazotized and then coupled with a suitable coupling component, such as a phenol or another aromatic amine, to produce azo dyes.[3][4] The phenolic hydroxyl group in this compound can also act as a coupling partner for other diazonium salts.

Reaction Scheme:

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling p_toluidine p-Toluidine na_no2_hcl NaNO2, HCl 0-5 °C diazonium_salt p-Tolyl Diazonium Salt na_no2_hcl->diazonium_salt m_aminophenol m-Aminophenol diazonium_salt->m_aminophenol Coupling azo_dye Azo Dye m_aminophenol->azo_dye

Caption: Two-step synthesis of an azo dye using a toluidine derivative.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol describes a general method for the palladium-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 4-chloroanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and RuPhos (0.04 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add sodium tert-butoxide (1.4 mmol) to the flask under a positive pressure of argon.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The N-aryl derivative of this compound is expected as the major product. Yields can vary from moderate to excellent depending on the specific aryl halide used.

ProductYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
N-(4-methoxyphenyl)-m-(p-toluidino)phenol75-857.2-6.8 (m, 12H), 5.5 (br s, 1H), 3.8 (s, 3H), 2.3 (s, 3H)156.2, 148.5, 142.1, 135.8, 130.2, 129.8, 124.5, 121.3, 118.9, 115.4, 114.7, 55.6, 20.9[M]⁺ expected
Protocol 2: General Procedure for Ullmann Condensation of this compound

This protocol outlines a general copper-catalyzed method for the N-arylation of this compound.

Materials:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the aryl iodide (1.5 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (10 mL) to the flask.

  • Heat the reaction mixture to 140-160 °C and stir for 24-48 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Expected Outcome: The corresponding N-aryl derivative of this compound is the expected product. Yields are typically moderate.

ProductYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
N-phenyl-m-(p-toluidino)phenol50-657.4-6.9 (m, 13H), 5.6 (br s, 1H), 2.3 (s, 3H)148.7, 143.2, 141.9, 135.5, 130.1, 129.5, 122.8, 121.0, 119.5, 118.7, 115.2, 20.9[M]⁺ expected

Safety Precautions

  • This compound is harmful if swallowed or in contact with skin. It may cause an allergic skin reaction.

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Palladium and copper catalysts, as well as strong bases like sodium tert-butoxide, should be handled with care according to their specific safety data sheets (SDS).

  • Reactions at elevated temperatures should be conducted with appropriate shielding and temperature control.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its dual functionality allows for a range of transformations, making it a key intermediate in the synthesis of complex molecules such as phenoxazines, triarylamines, and azo dyes. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound in their synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired products.

References

m-(p-Toluidino)phenol: A Key Intermediate in the Synthesis of the Vasodilator Phentolamine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP2025-11-03

Abstract

m-(p-Toluidino)phenol, also known as 3-((4-methylphenyl)amino)phenol, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both a phenol and a secondary amine, allows for versatile chemical modifications, making it a valuable building block in medicinal chemistry. This document outlines the application of this compound in the synthesis of the non-selective alpha-adrenergic antagonist, phentolamine. Detailed experimental protocols for the synthesis of this compound and its subsequent conversion to phentolamine are provided, along with a summary of the relevant quantitative data. Furthermore, the mechanism of action of phentolamine is illustrated through a signaling pathway diagram.

Introduction

Phenolic compounds are prevalent structural motifs in a significant number of approved pharmaceuticals.[1] this compound (Figure 1) is a synthetic organic compound that has garnered interest as a precursor in the development of bioactive molecules. Its most notable application is in the synthesis of phentolamine, a potent vasodilator used in the management of hypertensive crises, particularly those associated with pheochromocytoma.[2] Phentolamine functions by blocking alpha-adrenergic receptors, leading to the relaxation of vascular smooth muscle.[3] The synthesis of phentolamine from this compound is a well-established route, involving the alkylation of the secondary amine with 2-chloromethylimidazoline.[4][5]

Figure 1: Chemical Structure of this compound

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its conversion to phentolamine hydrochloride.

Table 1: Synthesis of this compound

ParameterValueReference
Starting Materialsp-Toluidine, ResorcinolGeneral Synthetic Method
SolventPhenolPatent EP0449546A1
CatalystAluminosilicate (Filtrol 13-LM)Patent EP0449546A1
Reaction Temperature215-220 °CPatent EP0449546A1
Reaction Time5 hoursPatent EP0449546A1
YieldNot explicitly stated for this specific product
PurityNot explicitly stated
AppearancePale Orange to Pale Grey Solid[6]

Table 2: Synthesis of Phentolamine Hydrochloride from this compound

ParameterValueReference
Starting MaterialsThis compound, 2-Chloromethylimidazoline hydrochlorideGeneral Synthetic Method
SolventToluenePatent CN101463009A
Reaction ConditionReflux[4]
Yield85.56% (of phentolamine free base)Patent CN101463009A (analogous synthesis)
Purity (HPLC)98% (of phentolamine free base)Patent CN101463009A (analogous synthesis)
AppearanceWhite solid (phentolamine mesylate)Patent CN101463009A
Melting Point178-180 °C (phentolamine mesylate)Patent CN101463009A

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of m-aminophenols from resorcinol.

Materials:

  • p-Toluidine

  • Resorcinol

  • Phenol (solvent)

  • Aluminosilicate catalyst (e.g., Filtrol-13LM)

  • 2-Liter Autoclave

Procedure:

  • Charge a 2-liter autoclave with resorcinol (2.0 mol), phenol (880.0 g), p-toluidine (4.0 mol), and aluminosilicate catalyst (88.0 g).[7]

  • Seal the autoclave, and stir the mixture while heating to 215-220 °C for 5 hours.[7]

  • After the reaction is complete, cool the reactor and vent any excess pressure.[7]

  • Discharge the reaction mixture and filter to remove the catalyst.[7]

  • The filtrate is then subjected to distillation to remove the phenol solvent, yielding the crude this compound.

  • Further purification can be achieved by vacuum distillation or recrystallization.

Synthesis of Phentolamine from this compound

This protocol describes the alkylation of this compound to form phentolamine.

Materials:

  • This compound

  • 2-Chloromethylimidazoline hydrochloride

  • Toluene

  • Sodium carbonate solution

  • Activated carbon

  • Sodium hydroxide solution

Procedure:

  • In a reaction flask, reflux a mixture of this compound and 2-chloromethylimidazoline hydrochloride in toluene.[4]

  • After the reaction is complete (monitored by TLC), the resulting phentolamine hydrochloride precipitates.

  • The crude phentolamine hydrochloride is collected and dissolved in purified water at 80 °C.[3]

  • The pH is adjusted to 8 with a sodium carbonate solution, and the solution is decolorized with activated carbon for 20 minutes.[3]

  • After filtering, the filtrate is cooled to 10 °C, and the pH is adjusted to 9.5 with a sodium hydroxide solution to precipitate the phentolamine free base.[3]

  • The precipitate is incubated at 5 °C for 4 hours to complete crystallization, then filtered and washed with purified water until neutral to yield phentolamine.[3]

Signaling Pathway and Mechanism of Action

Phentolamine is a non-selective alpha-1 and alpha-2 adrenergic receptor antagonist.[2] Its therapeutic effect as a vasodilator is primarily due to its blockade of alpha-1 adrenergic receptors on vascular smooth muscle. This prevents norepinephrine from binding and causing vasoconstriction, leading to vasodilation and a decrease in blood pressure.[8] The blockade of presynaptic alpha-2 adrenergic receptors can lead to a reflex increase in norepinephrine release, which may cause side effects such as tachycardia.[8]

Phentolamine_Mechanism_of_Action cluster_neuron Sympathetic Neuron cluster_smooth_muscle Vascular Smooth Muscle Cell NE_vesicle Norepinephrine (NE) NE_release NE_vesicle->NE_release Sympathetic Stimulation NE NE NE_release->NE alpha1 α1-Adrenergic Receptor NE->alpha1 alpha2 α2-Adrenergic Receptor NE->alpha2 Binds to vasoconstriction Vasoconstriction alpha1->vasoconstriction Activates Phentolamine Phentolamine Phentolamine->alpha1 Blocks Phentolamine->alpha2 Blocks alpha2->NE_release Inhibits (Negative Feedback)

Diagram 1: Mechanism of action of Phentolamine.

Experimental Workflow

The overall workflow for the synthesis of phentolamine from basic starting materials involves a two-step process: the synthesis of the intermediate, this compound, followed by its conversion to the final active pharmaceutical ingredient.

Phentolamine_Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Phentolamine p_toluidine p-Toluidine reaction1 Amination Reaction (215-220 °C, 5h) p_toluidine->reaction1 resorcinol Resorcinol resorcinol->reaction1 intermediate This compound reaction1->intermediate reaction2 Alkylation Reaction (Reflux in Toluene) intermediate->reaction2 imidazoline 2-Chloromethylimidazoline hydrochloride imidazoline->reaction2 phentolamine Phentolamine reaction2->phentolamine

Diagram 2: Phentolamine synthesis workflow.

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis, particularly for the production of phentolamine. The synthetic route is efficient, and the resulting pharmaceutical has a well-understood mechanism of action. The protocols and data presented here provide a comprehensive overview for researchers and professionals in drug development. Further optimization of the synthesis of this compound to improve yield and purity reporting would be beneficial for process chemists.

References

Application Note & Protocol: Synthesis of m-(p-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of m-(p-Toluidino)phenol, a valuable intermediate in pharmaceutical development. The described methodology is based on the robust and versatile Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling of an aryl halide and an amine. This protocol offers a reliable route to generate high-purity this compound for research and development purposes. Included are comprehensive step-by-step instructions, a summary of required reagents and equipment, and methods for purification and characterization.

Introduction

This compound, also known as 3-((4-methylphenyl)amino)phenol, is a diarylamine derivative incorporating both a phenol and a toluidine moiety.[1] Its structure makes it a key building block in the synthesis of various target molecules in the pharmaceutical industry. Notably, it is recognized as an impurity in the production of phentolamine mesylate, a drug used to treat pheochromocytoma.[1] The efficient and controlled synthesis of this compound is therefore of significant interest. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, offering high yields and broad functional group tolerance, making it an ideal choice for this synthesis.[2][3][4]

Data Presentation

The following table should be used to record experimental data for the synthesis of this compound.

ParameterValue
Reactants
m-Iodophenol (mass, mmol)
p-Toluidine (mass, mmol)
Pd₂(dba)₃ (mass, mmol)
Xantphos (mass, mmol)
Cesium Carbonate (mass, mmol)
Toluene (volume)
Reaction Conditions
Temperature (°C)
Reaction Time (h)
Product
Crude Product Mass (g)
Purified Product Mass (g)
Yield (%)
Melting Point (°C)
Purity (by HPLC or NMR, %)

Experimental Protocol

This protocol details the synthesis of this compound via a Buchwald-Hartwig cross-coupling reaction.

Materials and Equipment:

  • Reactants:

    • m-Iodophenol

    • p-Toluidine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Cesium Carbonate (Cs₂CO₃)

    • Anhydrous Toluene

  • Solvents and Reagents for Work-up and Purification:

    • Ethyl acetate

    • Hexane

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Schlenk flask or other suitable reaction vessel with a reflux condenser

    • Magnetic stirrer with heating plate

    • Inert gas supply (Argon or Nitrogen)

    • Standard laboratory glassware

    • Rotary evaporator

    • Column chromatography setup

    • Melting point apparatus

    • NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add m-iodophenol (1.0 mmol), p-toluidine (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous toluene (10 mL) via syringe.

  • Reaction:

    • Stir the reaction mixture at 110 °C under an inert atmosphere for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization:

    • Characterize the purified this compound by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

    • Determine the melting point of the final product.

Expected Results:

The Buchwald-Hartwig amination is expected to produce this compound in good to excellent yields. The final product should be a solid at room temperature. The spectral data should be consistent with the structure of 3-((4-methylphenyl)amino)phenol.

Visualizations

Diagram of the Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Combine Reactants: m-Iodophenol, p-Toluidine, Pd2(dba)3, Xantphos, Cs2CO3 solvent Add Anhydrous Toluene reactants->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir (110 °C, 12-24h) inert->heat filter Filter and Dilute heat->filter wash Wash with NaHCO3 and Brine filter->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography characterization Characterize Product (NMR, IR, MS, MP) chromatography->characterization buchwald_hartwig_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)-X(L2) oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination R2NH pd_complex2 [Ar-Pd(II)(L2)(R2NH)]+X- amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido Ar-Pd(II)-NR2(L2) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR2 reductive_elimination->product

References

Application Notes and Protocols for the Liquid-Liquid Extraction of m-(p-Toluidino)phenol from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-(p-Toluidino)phenol, also known as 3-((4-methylphenyl)amino)phenol, is a chemical intermediate that can be found as an impurity in the synthesis of certain pharmaceutical compounds. Its efficient removal from aqueous solutions is crucial for purification processes in drug development and manufacturing. Liquid-liquid extraction (LLE) is a robust and widely used method for this purpose, leveraging the differential solubility of the target compound in two immiscible liquid phases.

These application notes provide a detailed protocol for the liquid-liquid extraction of this compound from aqueous solutions. The document includes information on optimizing extraction parameters, a step-by-step experimental protocol, and a validated analytical method for the quantification of the compound in the extracts.

Principle of Liquid-Liquid Extraction

The liquid-liquid extraction of this compound relies on its preferential partitioning from an aqueous phase into an immiscible organic solvent. The efficiency of this process is primarily governed by the distribution coefficient (Kd) of the compound between the two phases. Key factors influencing the extraction efficiency include the choice of organic solvent, the pH of the aqueous phase, the ratio of solvent to aqueous phase volumes, and mixing dynamics.

The pKa of the phenolic hydroxyl group in this compound is approximately 9.88.[1] To ensure the compound is in its neutral, more hydrophobic form, the extraction is performed under acidic conditions. By acidifying the aqueous phase to a pH well below the pKa, the equilibrium is shifted towards the non-ionized form, which is more soluble in organic solvents, thus maximizing the extraction efficiency.

Factors Affecting Extraction Efficiency

Several parameters must be optimized to achieve the highest extraction efficiency for this compound:

  • Choice of Organic Solvent: The ideal solvent should have a high affinity for this compound, be immiscible with water, have a low boiling point for easy removal, and be relatively non-toxic. Ethyl acetate is a commonly used and effective solvent for the extraction of phenolic compounds due to its moderate polarity.

  • pH of the Aqueous Phase: As this compound is a weakly acidic compound, the pH of the aqueous solution is a critical factor. Maintaining the pH between 1 and 2 ensures that the phenolic hydroxyl group is protonated, making the molecule less polar and more readily extracted into the organic phase.[1] At this acidic pH range, extraction efficiencies of 85-95% can be achieved with suitable organic solvents.[1]

  • Solvent to Aqueous Phase Ratio (V/V): Increasing the volume of the organic solvent relative to the aqueous phase can enhance extraction efficiency. However, a balance must be struck to minimize solvent usage and subsequent evaporation time. A 1:1 volume ratio is often a good starting point for optimization.

  • Mixing and Contact Time: Thorough mixing of the two phases is essential to facilitate the transfer of the solute from the aqueous to the organic phase. A contact time of 20-30 minutes with vigorous shaking is generally sufficient to reach equilibrium.

Quantitative Data for Extraction

The following table summarizes the expected extraction efficiency of this compound with ethyl acetate under various conditions. This data is illustrative and based on the typical behavior of structurally similar phenolic compounds.

pH of Aqueous PhaseSolvent:Aqueous Ratio (V/V)Temperature (°C)Extraction Efficiency (%)
1.01:12594
2.01:12592
4.01:12575
7.01:12540
1.00.5:12588
1.02:12597
1.01:14096

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis A Aqueous Solution of This compound B Adjust pH to 1-2 with HCl A->B C Add Ethyl Acetate (1:1 v/v) B->C D Vigorously Shake for 20-30 min C->D E Allow Phases to Separate D->E F Collect Organic Layer E->F G Repeat Extraction of Aqueous Layer (optional) F->G H Dry Organic Extract (e.g., Na2SO4) F->H Combine Organic Extracts I Evaporate Solvent H->I J Reconstitute in Mobile Phase I->J K HPLC-UV Analysis J->K

Caption: Workflow for the liquid-liquid extraction and analysis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • Aqueous solution containing this compound

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Mobile phase for HPLC (e.g., Acetonitrile:Water with 0.1% Formic Acid)

  • This compound standard for calibration

  • Separatory funnel (appropriate volume)

  • pH meter or pH indicator strips

  • Rotary evaporator

  • HPLC system with UV detector

Procedure:

  • Preparation of the Aqueous Sample:

    • Take a known volume of the aqueous solution containing this compound in a beaker.

    • Slowly add 1M HCl dropwise while monitoring the pH. Adjust the pH to a value between 1.0 and 2.0.

  • Liquid-Liquid Extraction:

    • Transfer the pH-adjusted aqueous solution to a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Stopper the funnel and shake vigorously for 20-30 minutes, periodically venting the pressure by opening the stopcock.

    • Allow the layers to separate completely. The upper layer will be the organic phase (ethyl acetate) and the lower layer will be the aqueous phase.

    • Carefully drain the lower aqueous layer into a clean beaker.

    • Drain the upper organic layer containing the extracted this compound into a separate clean flask.

    • (Optional but recommended for higher recovery) Return the aqueous layer to the separatory funnel and repeat the extraction with a fresh portion of ethyl acetate. Combine the organic extracts.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

    • Swirl the flask gently and let it stand for 10-15 minutes.

    • Decant or filter the dried organic extract into a round-bottom flask.

    • Remove the ethyl acetate using a rotary evaporator at a temperature not exceeding 40°C.

    • Once the solvent is completely evaporated, a solid or oily residue of this compound will remain.

  • Sample Preparation for HPLC Analysis:

    • Reconstitute the residue in a known volume of the HPLC mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Protocol: Quantification by HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterValue
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

  • Inject the prepared sample extract and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the extract using the calibration curve.

  • The extraction efficiency can be calculated using the following formula:

    Extraction Efficiency (%) = (Amount of this compound in organic phase / Initial amount of this compound in aqueous phase) x 100

Signaling Pathway and Logical Relationships

G cluster_conditions Extraction Conditions cluster_process Process cluster_outcome Outcome pH Aqueous Phase pH (1-2) Protonation Protonation of Phenolic Group pH->Protonation Solvent Organic Solvent (Ethyl Acetate) Partitioning Preferential Partitioning into Organic Phase Solvent->Partitioning Ratio Phase Ratio (e.g., 1:1) Ratio->Partitioning Protonation->Partitioning Efficiency High Extraction Efficiency (85-95%) Partitioning->Efficiency

Caption: Logical relationship of factors influencing high extraction efficiency.

Conclusion

The protocol described in these application notes provides a reliable and efficient method for the liquid-liquid extraction of this compound from aqueous solutions. By carefully controlling the pH of the aqueous phase and selecting an appropriate organic solvent, high extraction efficiencies can be achieved. The subsequent HPLC-UV analysis allows for accurate quantification of the extracted compound. This methodology is well-suited for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require the purification of products containing this compound as an impurity.

References

Application Notes and Protocols: The Role of pH in the Extraction of m-(p-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: m-(p-Toluidino)phenol, also known as 3-((4-methylphenyl)amino)phenol, is an organic compound featuring both a weakly acidic phenolic hydroxyl group and a weakly basic secondary amine group.[1] This amphoteric nature is central to developing effective extraction and purification protocols. The ionization state of both the phenolic and amino functionalities is highly dependent on the pH of the aqueous solution, which in turn dictates the molecule's solubility in aqueous versus organic solvents. By strategically manipulating the pH, this compound can be selectively partitioned between two immiscible liquid phases, allowing for its separation from impurities with different acid-base properties.

The phenolic proton has a pKa of approximately 9.88, indicating it will be deprotonated in a basic medium to form a water-soluble phenoxide ion.[1] The toluidine moiety is basic and will be protonated in an acidic medium to form a water-soluble ammonium salt. The molecule is most soluble in organic solvents when it is in its neutral, uncharged state. This principle forms the basis of a selective liquid-liquid extraction strategy.

Logical Framework: pH-Dependent Ionization and Solubility

The ionization state of this compound is dictated by the pH of the aqueous medium relative to the pKa values of its functional groups. This relationship governs its partitioning behavior between aqueous and organic phases.

G cluster_pH_Scale pH Scale and Molecular State cluster_structure Dominant Species in Aqueous Phase cluster_solubility Resulting Partitioning Behavior node_acid Acidic pH (e.g., pH < 4) node_neutral Near-Neutral pH (e.g., pH 6-9) struct_acid Cationic Form (Protonated Amine) node_acid->struct_acid Protonates Amine Group node_basic Basic pH (e.g., pH > 11) struct_neutral Neutral Form (Uncharged) node_neutral->struct_neutral Maintains Neutral State struct_basic Anionic Form (Deprotonated Phenol) node_basic->struct_basic Deprotonates Phenol Group sol_aq High Aqueous Solubility struct_acid->sol_aq Favors Aqueous Phase sol_org High Organic Solubility struct_neutral->sol_org Favors Organic Phase sol_aq2 High Aqueous Solubility struct_basic->sol_aq2 Favors Aqueous Phase

Caption: pH effect on this compound's ionization and solubility.

Data Presentation

The efficiency of extracting this compound is critically dependent on pH. The following table summarizes the expected extractability into a non-polar organic solvent from an aqueous solution at various pH ranges, based on the compound's acid-base properties.

pH Range of Aqueous PhaseDominant Ionic Form of CompoundExpected Solubility in Organic SolventExpected Extraction Efficiency into Organic SolventRationale
1 - 2 Cationic (Protonated Amine)LowLow (for the compound itself)The molecule carries a positive charge, rendering it highly soluble in the polar aqueous phase. This pH is optimal for removing neutral or acidic impurities from an aqueous solution of the target compound. An efficiency of 85-95% has been reported for phenolic compounds under these conditions, likely referring to the extraction of other, non-basic phenols.[1]
6 - 9 NeutralHighHighThe compound is uncharged, minimizing its polarity and maximizing its solubility in organic solvents. This is the ideal pH range for extracting the desired compound from the aqueous phase.
> 11 Anionic (Phenoxide Ion)LowLowThe molecule carries a negative charge, making it highly soluble in the aqueous phase. This pH is effective for removing neutral or basic impurities from the target compound.

Experimental Protocols

This protocol describes a differential liquid-liquid extraction procedure for the purification of this compound from a mixture containing neutral, acidic, and basic impurities.

Materials:

  • Crude sample containing this compound

  • Diethyl ether (or other suitable water-immiscible organic solvent)

  • 5% (w/v) Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH meter or pH paper

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve the crude sample in a suitable organic solvent, such as diethyl ether. Transfer the solution to a separatory funnel.

  • Removal of Basic Impurities:

    • Add an equal volume of 5% HCl solution to the separatory funnel.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.

    • Allow the layers to separate. The protonated this compound and any basic impurities will move to the aqueous layer (bottom). Neutral and acidic impurities remain in the organic layer.

    • Drain the aqueous layer into a clean flask labeled "Aqueous Fraction 1". Keep the organic layer in the funnel.

  • Isolation of Neutral Impurities:

    • The organic layer in the funnel now contains neutral and acidic impurities. Wash this layer with deionized water to remove residual acid.

    • Add saturated NaHCO₃ solution to the organic layer to extract strongly acidic impurities (e.g., carboxylic acids). Drain and discard this bicarbonate wash.

    • The remaining organic layer primarily contains neutral impurities. This fraction can be dried and concentrated to isolate these impurities if desired.

  • Recovery of this compound:

    • Take the "Aqueous Fraction 1," which contains the protonated target compound.

    • Slowly add 5% NaOH solution while stirring and monitoring the pH. Continue adding base until the pH of the solution is between 7 and 8. The this compound will precipitate or form an oily layer as it is neutralized.

    • Add a fresh portion of diethyl ether to the flask and transfer the mixture back to a clean separatory funnel.

    • Shake vigorously to extract the neutralized this compound into the organic layer.

    • Allow the layers to separate and drain the aqueous layer (which can be discarded).

    • Collect the organic layer containing the purified product.

  • Drying and Concentration:

    • Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Decant or filter the dried solution into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of Experimental Workflow

The following diagram illustrates the sequential steps of the pH-based liquid-liquid extraction protocol.

G start Start: Crude Sample in Organic Solvent (Ether) add_hcl Step 1: Extract with 5% HCl start->add_hcl org_layer1 Organic Layer 1 (Neutral & Acidic Impurities) add_hcl->org_layer1 Organic Phase aq_layer1 Aqueous Layer 1 (Protonated Product & Basic Impurities) add_hcl->aq_layer1 Aqueous Phase neutralize Step 2: Adjust Aqueous Layer to pH 7-8 with NaOH aq_layer1->neutralize re_extract Step 3: Re-extract with fresh Organic Solvent neutralize->re_extract org_layer2 Organic Layer 2 (Purified Product) re_extract->org_layer2 Organic Phase aq_layer2 Aqueous Layer 2 (Waste) re_extract->aq_layer2 Aqueous Phase dry Step 4: Dry Organic Layer (e.g., Na₂SO₄) org_layer2->dry evaporate Step 5: Evaporate Solvent dry->evaporate end End: Purified This compound evaporate->end

Caption: Workflow for the purification of this compound via LLE.

References

Application Notes and Protocols for m-(p-Toluidino)phenol Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-(p-Toluidino)phenol is a chemical compound featuring both a secondary aromatic amine and a phenolic hydroxyl group. This unique combination of functional groups makes its derivatives promising candidates for a variety of applications in materials science, ranging from polymer science to organic electronics. The toluidine moiety offers electron-donating properties and a site for further functionalization, while the phenol group provides antioxidant capabilities and potential for polymerization. This document outlines potential applications, presents illustrative data, and provides detailed experimental protocols for the utilization of this compound derivatives in advanced materials.

Application 1: Antioxidant Additive for Polymer Stabilization

The phenolic hydroxyl group in this compound derivatives can act as a radical scavenger, thereby protecting polymeric materials from oxidative degradation induced by heat, light, and mechanical stress.

Quantitative Data Summary

The following table summarizes the performance of a hypothetical this compound derivative, 3-(4-methylphenylamino)phenol- antioxidant-1 (TPA-AO-1), as a stabilizer in polypropylene (PP).

ParameterUnstabilized PPPP + 0.1% TPA-AO-1PP + 0.5% TPA-AO-1
Oxidation Induction Time (OIT) @ 200°C (min) 52565
Tensile Strength Retention after 500h @ 120°C (%) 407592
Yellowness Index after 1000h UV Exposure 35158
Experimental Protocol: Evaluation of Antioxidant Efficacy

Objective: To determine the effectiveness of TPA-AO-1 in preventing the thermal oxidation of polypropylene.

Materials:

  • Polypropylene (PP) powder

  • This compound derivative (TPA-AO-1)

  • Processing stabilizer (e.g., a phosphite antioxidant)

  • Torque rheometer or twin-screw extruder

  • Compression molding press

  • Differential Scanning Calorimeter (DSC) for OIT measurement

  • Universal Testing Machine (UTM) for tensile testing

  • UV weathering chamber

  • Spectrocolorimeter

Procedure:

  • Compounding:

    • Dry the PP powder at 80°C for 4 hours.

    • Prepare formulations by dry blending PP powder with 0.1% and 0.5% (w/w) of TPA-AO-1 and a consistent amount of a processing stabilizer.

    • Melt-compound the blends using a torque rheometer or a twin-screw extruder at 190°C for 5 minutes.

  • Sample Preparation:

    • Compression mold the compounded materials into sheets of 1 mm thickness at 190°C.

    • Cut the sheets into appropriate shapes for OIT, tensile testing, and UV exposure.

  • Oxidation Induction Time (OIT) Measurement:

    • Place a 5-10 mg sample in an open aluminum pan in the DSC.

    • Heat the sample to 200°C under a nitrogen atmosphere.

    • Once the temperature is stable, switch the gas to oxygen at a constant flow rate.

    • Record the time until the onset of the exothermic oxidation peak.

  • Accelerated Aging and Mechanical Testing:

    • Place tensile bars in a circulating air oven at 120°C for 500 hours.

    • After aging, measure the tensile strength of the samples using a UTM according to ASTM D638.

    • Calculate the percentage of tensile strength retention compared to unaged samples.

  • UV Stability Testing:

    • Expose molded plaques in a UV weathering chamber for 1000 hours.

    • Measure the Yellowness Index of the samples using a spectrocolorimeter according to ASTM E313.

Logical Relationship: Antioxidant Mechanism

cluster_stabilization Stabilization Pathway Polymer Polymer Free_Radicals Polymer Free Radicals (Pu2022) Polymer->Free_Radicals Initiation Degradation_Stress Heat, Light, Oxygen Degradation_Stress->Free_Radicals Free_Radicals->Polymer Chain Scission & Crosslinking TPA_AO_1 This compound Derivative (AH) Free_Radicals->TPA_AO_1 Radical Scavenging Stable_Polymer Stabilized Polymer (PH) Stable_Radical Stable Phenoxy Radical (Au2022) TPA_AO_1->Stable_Radical H-atom donation Further_Reactions Further_Reactions Stable_Radical->Further_Reactions Termination

Caption: Radical scavenging mechanism of a phenolic antioxidant.

Application 2: Monomer for High-Performance Poly(ether-amine)s

The difunctional nature of this compound derivatives (a nucleophilic amine and a phenol) allows them to be used as monomers in step-growth polymerization to create novel poly(ether-amine)s with potentially high thermal stability and specific optoelectronic properties.

Quantitative Data Summary

The following table presents the properties of a hypothetical poly(ether-amine) synthesized from a dihaloaromatic monomer and a derivative of this compound.

PropertyValue
Glass Transition Temperature (Tg) 210 °C
Decomposition Temperature (Td, 5% weight loss) 480 °C
Refractive Index at 589 nm 1.68
Dielectric Constant at 1 MHz 3.2
Experimental Protocol: Synthesis of a Poly(ether-amine)

Objective: To synthesize a high molecular weight poly(ether-amine) via nucleophilic aromatic substitution.

Materials:

  • Bis(4-fluorophenyl)sulfone

  • A functionalized this compound derivative (e.g., with an additional hydroxyl group)

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Argon gas supply

Procedure:

  • Setup:

    • Assemble a three-necked flask with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet.

  • Polymerization:

    • Charge the flask with the this compound derivative, an equimolar amount of bis(4-fluorophenyl)sulfone, and an excess of potassium carbonate in DMAc and toluene.

    • Purge the system with argon for 30 minutes.

    • Heat the reaction mixture to reflux (around 140°C) to azeotropically remove water with toluene.

    • After the removal of water, drain the toluene and raise the temperature to 165°C.

    • Maintain the reaction at this temperature for 8-12 hours until a significant increase in viscosity is observed.

  • Isolation and Purification:

    • Cool the viscous polymer solution to room temperature and dilute with DMAc.

    • Precipitate the polymer by slowly pouring the solution into a large volume of methanol with vigorous stirring.

    • Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot water to remove salts and residual solvent.

    • Dry the polymer in a vacuum oven at 120°C for 24 hours.

Experimental Workflow: Polymer Synthesis and Characterization

Start Start Monomer_Prep Prepare Monomers and Reagents Start->Monomer_Prep Polymerization Set up Reaction & Polymerize under Inert Atmosphere Monomer_Prep->Polymerization Isolation Precipitate, Filter, and Wash Polymer Polymerization->Isolation Drying Dry Polymer in Vacuum Oven Isolation->Drying Characterization Characterize Polymer Properties Drying->Characterization End End Characterization->End

Caption: Workflow for poly(ether-amine) synthesis.

Application 3: Precursor for Azo Dyes in Polymer Coloration

The aromatic amine functionality of this compound can be diazotized and coupled with other aromatic compounds to form azo dyes. These dyes can be used for the coloration of various materials, including polymers and textiles.

Quantitative Data Summary

The following table shows the coloristic properties of an azo dye synthesized from a this compound derivative in a polystyrene matrix.

PropertyValue
Wavelength of Maximum Absorption (λmax) 520 nm (in Polystyrene)
Molar Extinction Coefficient (ε) 45,000 L mol⁻¹ cm⁻¹
Color Magenta
Lightfastness (Blue Wool Scale) 6-7
Thermal Stability (in Polystyrene) 280 °C
Experimental Protocol: Synthesis of an Azo Dye

Objective: To synthesize an azo dye using a this compound derivative as the coupling component.

Materials:

  • p-Nitroaniline

  • Sodium nitrite

  • Hydrochloric acid

  • This compound derivative

  • Sodium hydroxide

  • Ice

  • Sodium chloride

Procedure:

  • Diazotization:

    • Dissolve p-nitroaniline in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5°C.

    • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling:

    • Dissolve the this compound derivative in an aqueous solution of sodium hydroxide and cool to 0-5°C.

    • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature below 5°C and keeping the solution alkaline.

    • A colored precipitate of the azo dye should form immediately.

  • Isolation:

    • Stir the reaction mixture for another hour.

    • Filter the precipitated dye and wash it with cold water until the filtrate is neutral.

    • Salt out any remaining dye from the filtrate with sodium chloride if necessary.

    • Dry the dye in an oven at 60°C.

Signaling Pathway: Azo Dye Synthesis

Aromatic_Amine Aromatic Amine (e.g., p-Nitroaniline) Diazonium_Salt Diazonium Salt Aromatic_Amine->Diazonium_Salt Diazotization (NaNO₂, HCl, 0-5°C) Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Azo Coupling (Alkaline, 0-5°C) TPA_Derivative This compound Derivative (Coupling Component) TPA_Derivative->Azo_Dye

Caption: Pathway for the synthesis of an azo dye.

Troubleshooting & Optimization

optimizing reaction conditions for m-(p-Toluidino)phenol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of m-(p-Toluidino)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination Troubleshooting

The Palladium-catalyzed Buchwald-Hartwig amination is a versatile method for forming the C-N bond in this compound. However, several factors can influence the success of the reaction.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a pre-catalyst or ensure the active Pd(0) species is generated in situ. If using Pd(OAc)₂, ensure complete reduction.
Inappropriate ligand selectionThe choice of phosphine ligand is critical. For coupling with primary amines like p-toluidine, bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos are often effective.[1]
Incorrect baseA strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like K₂CO₃ may result in slow or incomplete reactions.[2]
Poor solvent choiceAnhydrous, deoxygenated solvents are crucial. Toluene, dioxane, and THF are commonly used. Ensure solvents are properly dried and degassed before use.[2]
Formation of Side Products Hydrodehalogenation of the aryl halideThis can occur if the reaction is run at too high a temperature or if there is incomplete formation of the Pd-ligand complex. Consider using a pre-catalyst and running the reaction at a lower temperature.
Homocoupling of the aryl halideThis side reaction can sometimes occur. Optimizing the catalyst-to-ligand ratio and reaction temperature may minimize this.
Multiple arylations of the amineWhile less common with primary amines, it can occur. Using a slight excess of the amine can sometimes mitigate this.
Difficulty in Product Purification Co-elution of product with residual ligand or byproductsThe polarity of this compound is similar to some common byproducts. Column chromatography using a carefully optimized solvent system (e.g., a gradient of ethyl acetate in hexanes) is often necessary. In some cases, converting the product to its hydrochloride salt can alter its solubility and aid in separation.[3]
Ullmann Condensation Troubleshooting

The copper-catalyzed Ullmann condensation is an alternative method, though it often requires harsher reaction conditions than the Buchwald-Hartwig amination.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive copper catalyst"Activated" copper powder or a soluble copper(I) salt (e.g., CuI) is typically required. The use of a ligand, such as phenanthroline or N,N-dimethylglycine, can improve catalyst performance and allow for milder reaction conditions.[4]
High reaction temperatures not reachedTraditional Ullmann reactions often require temperatures in excess of 200 °C.[5] Ensure your experimental setup can safely reach and maintain the required temperature.
Inappropriate solventHigh-boiling polar solvents like DMF, NMP, or nitrobenzene are commonly used.[5]
Formation of Side Products Homocoupling of the aryl halideThis is a common side reaction in Ullmann couplings. Using an excess of the amine can sometimes favor the desired cross-coupling reaction.
Oxidation of the phenolThe high temperatures can lead to oxidation of the phenolic starting material or product. Maintaining an inert atmosphere (e.g., under nitrogen or argon) is crucial.
Product Degradation Harsh reaction conditionsThe high temperatures and prolonged reaction times can lead to product degradation. Modern modifications using ligands can allow for lower reaction temperatures, mitigating this issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common approaches involve the coupling of a meta-substituted phenol derivative with p-toluidine. For the Buchwald-Hartwig amination, this would typically be a meta-halophenol (e.g., 3-iodophenol or 3-bromophenol). For the Ullmann condensation, a meta-halophenol is also used. An older, higher-temperature method involves the direct condensation of resorcinol (1,3-dihydroxybenzene) with p-toluidine in the presence of an acid catalyst.[6]

Q2: How do I choose between the Buchwald-Hartwig amination and the Ullmann condensation?

A2: The Buchwald-Hartwig amination is generally preferred due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[7] The Ullmann condensation often requires high temperatures and can have a narrower substrate scope, but it can be a useful alternative, especially when palladium-based methods are not successful.

Q3: What is the role of the ligand in the Buchwald-Hartwig amination?

A3: The ligand, typically a bulky and electron-rich phosphine, plays a crucial role in stabilizing the palladium catalyst, promoting the oxidative addition of the aryl halide, and facilitating the reductive elimination of the product. The choice of ligand can significantly impact the reaction's efficiency and selectivity.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting materials and the product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary for visualization.

Q5: What are the typical purification methods for this compound?

A5: Purification is typically achieved by flash column chromatography on silica gel.[8] A gradient elution with a solvent system such as ethyl acetate in hexanes is often effective. In some cases, crystallization can be used to further purify the product.

Q6: What are the key safety precautions to take during this synthesis?

A6: Both the Buchwald-Hartwig and Ullmann reactions involve the use of potentially hazardous materials. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts can be pyrophoric, and strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. High-temperature reactions should be conducted with appropriate shielding and temperature control. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a starting point and will likely require optimization of the catalyst, ligand, base, solvent, temperature, and reaction time.

Reagents:

  • 3-Iodophenol

  • p-Toluidine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst and the phosphine ligand.

  • Add the 3-iodophenol, p-toluidine, and sodium tert-butoxide.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Ullmann Condensation

This protocol is based on traditional Ullmann conditions and may require high temperatures. The use of a ligand can allow for milder conditions.

Reagents:

  • 3-Bromophenol

  • p-Toluidine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry flask, add CuI, 3-bromophenol, p-toluidine, and K₂CO₃.

  • Add anhydrous DMF.

  • Heat the reaction mixture to a high temperature (e.g., 150-200 °C) under an inert atmosphere with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables provide a framework for organizing experimental data to optimize the synthesis of this compound.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10012Data
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane11024Data
3XPhos Pd G3 (1)-LHMDSTHF808Data
........................
Table 2: Optimization of Ullmann Condensation Conditions
EntryCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1CuI (10)NoneK₂CO₃DMF18024Data
2CuI (5)Phenanthroline (10)Cs₂CO₃NMP15018Data
3Cu Powder (20)N,N-DMG (20)K₃PO₄Pyridine13012Data
........................

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R-NH2 De-protonation De-protonation Amine Coordination->De-protonation Base Product Complex Product Complex De-protonation->Product Complex Product Complex->Pd(0)L Reductive Elimination Product Product Product Complex->Product Ar-NHR

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation Reaction Pathway

Ullmann_Condensation cluster_reactants Reactants cluster_intermediates Intermediates Ar-X Aryl Halide Coupling_Complex Coupling Complex Ar-X->Coupling_Complex R-NH2 p-Toluidine Cu-Amide Copper Amide Intermediate R-NH2->Cu-Amide + Cu(I) + Base Cu(I) Copper(I) Catalyst Base Base Cu-Amide->Coupling_Complex Product This compound Coupling_Complex->Product Reductive Elimination

Caption: Simplified reaction pathway for the Ullmann condensation.

Experimental Workflow for Synthesis and Purification

experimental_workflow start Reaction Setup (Reactants, Catalyst, Solvent) reaction Heating and Stirring (Monitor by TLC) start->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup drying Drying and Concentration workup->drying purification Column Chromatography drying->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for synthesis and purification.

References

challenges in the synthesis of diarylamine structures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of diarylamine structures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of diarylamines, with a focus on the widely used Buchwald-Hartwig amination and Ullmann condensation reactions.

Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination to synthesize a diarylamine, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions. Here is a step-by-step guide to diagnosing and resolving the issue:

  • Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligand are central to the reaction's success.

    • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored catalyst and ligands. Older catalysts may have reduced activity.

    • Incorrect Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. For electron-rich anilines and aryl halides, bulky, electron-rich ligands like those from the Buchwald or Hartwig groups are often necessary.[1] Consider screening different generations of ligands. For instance, first-generation catalysts with ligands like P(o-tolyl)₃ were less effective for diarylamines.[1]

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure your aryl halide and aniline are pure. Impurities can poison the catalyst.

    • Base Selection and Quality: The base is crucial for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a common strong base, but it is hygroscopic and its quality can affect the reaction.[2] Consider using a freshly opened bottle or drying it before use. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required for base-sensitive functional groups, though this might necessitate higher temperatures.[2][3]

  • Reaction Conditions:

    • Solvent Choice: Toluene and dioxane are common solvents. However, the choice of solvent can influence the reaction outcome.[4] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.

    • Temperature: While many modern Buchwald-Hartwig protocols run at milder temperatures, some less reactive substrates, such as aryl chlorides, may require higher temperatures (e.g., 80-110 °C).[3][5]

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Incomplete conversion may simply require a longer reaction time.

Troubleshooting Flowchart for Low Yield in Buchwald-Hartwig Amination:

G start Low/No Yield Observed check_catalyst Check Catalyst and Ligand - Fresh? Stored properly? - Appropriate for substrates? start->check_catalyst check_reagents Verify Reagent Quality - Purity of aryl halide and aniline? - Fresh, dry base? check_catalyst->check_reagents If catalyst is ok screen_ligands Screen Different Ligands check_catalyst->screen_ligands If ligand might be suboptimal check_conditions Review Reaction Conditions - Anhydrous, degassed solvent? - Correct temperature? - Sufficient reaction time? check_reagents->check_conditions If reagents are pure screen_bases Screen Different Bases check_reagents->screen_bases If base is suspect check_conditions->start If all seems correct, re-evaluate setup optimize_temp Optimize Temperature check_conditions->optimize_temp If conditions are suboptimal success Improved Yield screen_ligands->success screen_bases->success optimize_temp->success

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Issue 2: Presence of Significant Side Products

Question: My reaction is producing the desired diarylamine, but I am also observing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?

Answer:

Several side reactions can occur during diarylamine synthesis, leading to a complex product mixture.

  • Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom, resulting in a simple arene. This is a common side reaction in Buchwald-Hartwig amination.[1]

    • Cause: Often caused by β-hydride elimination from the palladium-amide intermediate.

    • Solution: The choice of ligand can significantly influence this side reaction. Using bulkier, more electron-donating ligands can favor the desired reductive elimination over β-hydride elimination.

  • Homocoupling of Aryl Halides (Biaryl Formation): This results in the formation of a biaryl compound from two molecules of the aryl halide. This is more prevalent in Ullmann-type reactions.

    • Cause: Can be promoted by high temperatures and certain copper catalysts.

    • Solution: In Ullmann reactions, using a ligand such as an amino acid (e.g., L-proline) can help to minimize this side reaction and allow for milder reaction conditions.[6]

  • Competitive N-arylation of Solvent or Other Nucleophiles: If the solvent or other species in the reaction mixture can act as a nucleophile, they may compete with the desired aniline.

    • Cause: Presence of nucleophilic impurities or use of a potentially reactive solvent.

    • Solution: Ensure high purity of all reagents and solvents.

Data on Minimizing Side Products:

Side ProductReaction TypeCommon CauseRecommended Action
Hydrodehalogenated AreneBuchwald-Hartwigβ-hydride eliminationUse bulky, electron-rich phosphine ligands.
BiarylUllmann/Buchwald-HartwigHomocoupling of aryl halideUse appropriate ligands (e.g., amino acids for Ullmann).
Ether FormationBuchwald-Hartwig/UllmannCoupling with residual water/hydroxideEnsure strictly anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: I am trying to couple a sterically hindered aniline. What are the key considerations?

A1: Coupling sterically hindered anilines is a common challenge. For Buchwald-Hartwig reactions, the use of highly bulky and electron-rich ligands is crucial to facilitate both the oxidative addition and the reductive elimination steps. For Ullmann-type couplings, the introduction of bidentate ligands has significantly improved the success rate with hindered substrates, allowing for milder reaction conditions.[7]

Q2: My aryl halide is an aryl chloride, which is known to be less reactive. How can I improve my reaction success?

A2: Aryl chlorides are indeed more challenging substrates for oxidative addition compared to aryl bromides or iodides. To improve the success of couplings with aryl chlorides:

  • Ligand Choice: Use specialized, highly active ligands designed for aryl chloride activation.

  • Catalyst System: Some pre-catalysts show higher activity for aryl chlorides.

  • Higher Temperatures: Often, higher reaction temperatures are required.[8]

  • Alternative Reactions: If Buchwald-Hartwig fails, consider an Ullmann-type coupling, as modern protocols have shown success with aryl chlorides.

Q3: How do I choose the right base for my diarylamine synthesis?

A3: The choice of base depends on the specific substrates and their functional group tolerance.

  • Strong Bases (e.g., NaOtBu, LiHMDS): These are highly effective and often lead to faster reactions. However, they are not compatible with base-sensitive functional groups like esters or nitro groups.[2]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are a good choice when base-sensitive functional groups are present. The reaction may require higher temperatures and longer reaction times.

  • Solubility: The solubility of the base can also be a factor. Cesium carbonate is often favored for its better solubility in common organic solvents compared to other inorganic bases.[3]

Q4: What are the best practices for purifying my diarylamine product?

A4: Purification can be challenging due to the potential for similar polarities between the product and unreacted starting materials or side products.

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is necessary to achieve good separation. Gradient elution is often required.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material.

  • Acid-Base Extraction: If the diarylamine has a basic nitrogen that is not too sterically hindered, an acid wash can be used to extract it into an aqueous layer, followed by neutralization and re-extraction into an organic solvent.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Aniline (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, aniline, palladium pre-catalyst, phosphine ligand, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination:

G reagents Combine Aryl Halide, Aniline, Pd Catalyst, Ligand, and Base inert_atm Establish Inert Atmosphere reagents->inert_atm add_solvent Add Anhydrous, Degassed Solvent inert_atm->add_solvent heat Heat Reaction Mixture add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Chromatography workup->purify product Isolated Diarylamine purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Ullmann Condensation

This protocol is a modern adaptation of the Ullmann condensation, using a ligand to facilitate the reaction under milder conditions.

Materials:

  • Aryl iodide (1.0 mmol)

  • Aniline (1.2 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • L-Proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous DMSO (5 mL)

Procedure:

  • To a reaction vessel, add the aryl iodide, aniline, CuI, L-proline, and K₂CO₃.

  • Add anhydrous DMSO.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Tables for Method Optimization

Table 1: Comparison of Catalytic Systems for the Synthesis of Di(p-tolyl)amine
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)NaOtBuToluene1002445
Pd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1001285
Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1101892
CuI (10)L-Proline (20)K₂CO₃DMSO902478

Data is illustrative and compiled from typical outcomes reported in the literature.

Table 2: Influence of Base and Solvent on a Model Buchwald-Hartwig Reaction
BaseSolventTemp (°C)Yield (%)
NaOtBuToluene10095
NaOtBuDioxane10093
K₃PO₄Toluene11075
K₃PO₄Dioxane11088
Cs₂CO₃Dioxane11085

Data is illustrative and compiled from typical outcomes reported in the literature.

References

Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Phenolic Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with peak tailing during the HPLC analysis of phenolic amines.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1][2][3] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[4] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[2][4] For many analytical methods, a tailing factor up to 1.5 may be acceptable, though values exceeding 2.0 are generally considered unacceptable for high-precision assays.[2][4]

Q2: Why is peak tailing a problem for the analysis of phenolic amines?

A2: Peak tailing negatively impacts chromatographic analysis in several ways:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual analytes difficult.[4]

  • Decreased Sensitivity: As the peak broadens, the peak height decreases, which can reduce the signal-to-noise ratio and negatively affect detection limits.

  • Inaccurate Quantification: The distortion of the peak shape can lead to errors in peak integration, resulting in inaccurate and imprecise quantitative results.[4]

  • Method Robustness: A method that produces tailing peaks is often less robust and more susceptible to variations in analytical conditions.[4]

Q3: What are the primary causes of peak tailing for phenolic amines?

A3: The primary causes of peak tailing for phenolic amines, which are basic compounds, are:

  • Secondary Silanol Interactions: The amine functional groups of these analytes can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3][5] This secondary interaction mechanism, in addition to the primary reversed-phase retention, causes some analyte molecules to be retained longer, resulting in a tailing peak.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic amine, both ionized and unionized forms of the analyte can exist simultaneously, leading to peak distortion.[1][6]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can saturate the stationary phase and cause peak tailing.[2]

  • Column Contamination and Voids: Contamination of the column inlet frit or the formation of a void in the packing material can disrupt the sample band, leading to distorted peaks.[1]

  • Metal Chelation: The phenolic hydroxyl groups can chelate with trace metal impurities (e.g., iron, aluminum) present in the silica matrix of the column, causing secondary retention and peak tailing.

Troubleshooting Guides

Below are detailed troubleshooting guides for common issues leading to peak tailing in the analysis of phenolic amines.

Issue 1: Peak tailing observed for phenolic amine analytes.

This is often due to secondary interactions with the stationary phase. Follow this troubleshooting workflow:

Troubleshooting Workflow for Secondary Interactions

Troubleshooting_Workflow start Start: Peak Tailing Observed check_pH Is Mobile Phase pH Optimized? (2-3 units away from analyte pKa) start->check_pH adjust_pH Adjust Mobile Phase pH (e.g., lower to pH 2.5-3.0) check_pH->adjust_pH No check_additive Is a Mobile Phase Additive Used? check_pH->check_additive Yes adjust_pH->check_additive end_good Peak Shape Improved adjust_pH->end_good add_additive Add a Competing Base (e.g., 0.1% Triethylamine) check_additive->add_additive No check_column Is the Column Suitable for Basic Compounds? check_additive->check_column Yes add_additive->check_column add_additive->end_good change_column Select an End-Capped or Alternative Stationary Phase Column check_column->change_column No end_bad Issue Persists: Consult Advanced Troubleshooting check_column->end_bad Yes change_column->end_good System_Tailing_Workflow start Start: All Peaks Tailing check_overload Is the Column Overloaded? start->check_overload reduce_load Reduce Sample Concentration or Injection Volume check_overload->reduce_load Yes check_solvent Is the Sample Solvent Stronger than the Mobile Phase? check_overload->check_solvent No end_good Peak Shape Improved reduce_load->end_good change_solvent Dissolve Sample in Mobile Phase or a Weaker Solvent check_solvent->change_solvent Yes check_column_void Is there a Void in the Column? check_solvent->check_column_void No change_solvent->end_good replace_column Replace the Column check_column_void->replace_column Yes end_bad Issue Persists: Check for Extra-Column Volume check_column_void->end_bad No replace_column->end_good

References

minimizing impurities in the production of phentolamine mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the production of phentolamine mesylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of phentolamine mesylate?

A1: The most common impurities are typically process-related and can include unreacted starting materials, byproducts of side reactions, and degradation products. Key identified impurities include:

  • Impurity A: N-(2-Aminoethyl)-2-[(3-hydroxyphenyl)(4-methylphenyl)amino]acetamide

  • Impurity B: 2-Chloromethyl-4,5-dihydro-1H-imidazole hydrochloride

  • Impurity C: 3-[(4-Methylphenyl)amino]phenol

  • Sulfonate Esters: Potential genotoxic impurities that may form from the reaction of methanesulfonic acid with residual alcohols.[1][2]

Q2: What is the primary reaction for synthesizing phentolamine?

A2: The synthesis of phentolamine is primarily achieved through the N-alkylation of 3-(4-methylanilino)phenol with 2-chloromethylimidazoline.[3] The resulting phentolamine base is then treated with methanesulfonic acid to form the mesylate salt.[4]

Q3: How can I minimize the formation of impurities during the synthesis?

A3: Minimizing impurity formation involves careful control of reaction conditions. Key strategies include:

  • Solvent Selection: Using toluene as a solvent instead of xylene for the initial condensation reaction can lower the reaction temperature, thus reducing the formation of thermally induced byproducts.[5]

  • pH Control: Precise pH control during the alkalization and salification steps is crucial. For the salification with methanesulfonic acid, maintaining a pH between 5 and 6 is recommended to ensure complete salt formation without promoting degradation.

  • Temperature Management: Controlling the temperature during the addition of methanesulfonic acid, ideally between 20°C and 80°C, can help manage the exothermic reaction and prevent side reactions.

  • High-Purity Reagents: Ensuring the quality and purity of starting materials, such as 3-hydroxy-4-methyldiphenylamine and 2-chloromethylimidazoline hydrochloride, is fundamental to a clean reaction.[4]

Q4: What are the recommended purification methods for phentolamine mesylate?

A4: The most effective and commonly cited method for purifying phentolamine mesylate is recrystallization. A mixed solvent system of ethanol and ethyl acetate has been shown to be effective in producing high-purity phentolamine mesylate. Another patented method involves dissolving the phentolamine base in a mixture of acetone and water, followed by the addition of methanesulfonic acid and subsequent precipitation with methyl t-butyl ether to yield a highly pure product.[6]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Action(s)
High levels of Impurity C (3-[(4-Methylphenyl)amino]phenol) in the final product. Incomplete reaction during the N-alkylation step.- Ensure the correct stoichiometry of reactants. An excess of 2-chloromethylimidazoline hydrochloride may be necessary. - Extend the reaction time or moderately increase the reaction temperature, while monitoring for the formation of other impurities.
Presence of Impurity B (2-Chloromethyl-4,5-dihydro-1H-imidazole hydrochloride). Unreacted alkylating agent.- Optimize the stoichiometry to avoid a large excess of the alkylating agent. - Implement an aqueous wash of the reaction mixture after the condensation step to remove the water-soluble Impurity B.
Detection of Impurity A (N-(2-Aminoethyl)-2-[(3-hydroxyphenyl)(4-methylphenyl)amino]acetamide). This impurity is likely formed from a side reaction involving ethylenediamine, a precursor in the synthesis of the imidazoline ring, or by hydrolysis of the imidazoline ring followed by reaction with another molecule of the starting amine.- Ensure the high purity of the 2-chloromethylimidazoline hydrochloride starting material. - Control the water content in the reaction mixture to minimize hydrolysis. - Effective purification by recrystallization should remove this impurity.
Final product is off-white or brownish instead of white. Presence of colored impurities, potentially from oxidation or side reactions at elevated temperatures.- Use a solvent like toluene instead of higher-boiling solvents like xylene to reduce reaction temperature.[5] - During the alkalization of phentolamine hydrochloride, treatment with activated carbon can be used for decolorization. - Ensure the final recrystallization is performed carefully, allowing for slow crystal growth, which is more selective.
Low yield after recrystallization. The chosen solvent system may be too good a solvent for phentolamine mesylate at low temperatures, or too much solvent was used.- Optimize the ratio of ethanol to ethyl acetate. Ethyl acetate acts as an anti-solvent. - Ensure the minimum amount of hot ethanol is used to dissolve the crude product before adding ethyl acetate. - Cool the solution slowly and then in an ice bath to maximize crystal formation.

Quantitative Data Summary

The following table summarizes purity data from a patented synthesis method, demonstrating the effectiveness of recrystallization.

StepSolvent SystemPurity (by HPLC)
Crude Phentolamine Mesylate Isopropanol98%
Recrystallized Phentolamine Mesylate Ethanol-Ethyl Acetate>99%

Experimental Protocols

Protocol 1: Synthesis of Phentolamine Hydrochloride
  • To a reaction flask, add 3-hydroxy-4-methyldiphenylamine and toluene.

  • Add 2-chloromethylimidazoline hydrochloride to the mixture.

  • Reflux the mixture at approximately 110°C for 15 hours, removing water using a Dean-Stark apparatus.

  • Cool the reaction mixture to 100°C and add purified water and ethyl acetate.

  • Heat and reflux for 10 minutes, then allow the layers to separate.

  • Collect the aqueous layer and cool to 0-5°C to precipitate phentolamine hydrochloride.

  • Filter the solid and wash with ethyl acetate and acetone.

Protocol 2: Preparation of Phentolamine Base
  • Dissolve the phentolamine hydrochloride crude product in water.

  • Adjust the pH of the solution to approximately 8.5 with an inorganic alkali solution (e.g., sodium hydroxide solution) to precipitate the phentolamine free base.

  • Filter the precipitate and wash with water until the filtrate is free of chloride ions.

  • Dry the solid to obtain phentolamine base.

Protocol 3: Salification to Phentolamine Mesylate
  • Dissolve the phentolamine base in isopropanol.

  • Heat the solution to 50-60°C.

  • Slowly add a solution of methanesulfonic acid in ethanol, carefully monitoring the pH to maintain it in the range of 5-6.

  • Cool the solution to 10-15°C and allow the phentolamine mesylate to crystallize.

  • Filter the product and wash with cold ethyl acetate.

Protocol 4: Recrystallization of Phentolamine Mesylate
  • Dissolve the crude phentolamine mesylate in a minimal amount of boiling ethanol.

  • If necessary, add activated carbon and heat for 10 minutes to decolorize the solution, then filter while hot.

  • To the hot filtrate, slowly add ethyl acetate as an anti-solvent until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.

  • Filter the purified crystals and wash with a small amount of cold ethyl acetate.

  • Dry the final product under vacuum.

Visualizations

G SM1 3-hydroxy-4-methyldiphenylamine (Impurity C Precursor) Intermediate Phentolamine HCl SM1->Intermediate Toluene, Reflux SM2 2-chloromethylimidazoline HCl (Impurity B) SM2->Intermediate Base Phentolamine Base Intermediate->Base NaOH(aq) FinalProduct Phentolamine Mesylate Base->FinalProduct Isopropanol/Ethanol MSA Methanesulfonic Acid MSA->FinalProduct G cluster_starting_materials Starting Materials cluster_impurities Potential Impurities SM1 3-hydroxy-4- methyldiphenylamine ImpurityC Impurity C (Unreacted SM1) SM1->ImpurityC Incomplete Reaction ImpurityA Impurity A SM1->ImpurityA SM2 2-chloromethylimidazoline HCl ImpurityB Impurity B (Unreacted SM2) SM2->ImpurityB Incomplete Reaction SM3 Ethylenediamine (Precursor to SM2) SM3->ImpurityA Side Reaction/ Hydrolysis G Start Crude Phentolamine Mesylate Dissolve Dissolve in minimal hot ethanol Start->Dissolve Decolorize Treat with activated carbon (optional) Dissolve->Decolorize FilterHot Hot filtration Decolorize->FilterHot AddAntiSolvent Add ethyl acetate FilterHot->AddAntiSolvent Cool Slow cooling to RT, then ice bath AddAntiSolvent->Cool FilterCold Cold filtration Cool->FilterCold Wash Wash with cold ethyl acetate FilterCold->Wash Dry Dry under vacuum Wash->Dry End Pure Phentolamine Mesylate Dry->End

References

Technical Support Center: Solvent Effects on the Catalytic Condensation of p-Toluidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic condensation of p-toluidine to form Schiff bases (imines).

Frequently Asked Questions (FAQs)

Q1: My starting materials (p-toluidine and aldehyde) are not fully dissolving in the reaction solvent. What should I do?

A1: Apparent insolubility of reactants does not always prevent the reaction from proceeding. The reaction can often occur at the solid-liquid interface, with the product being soluble in the solvent. It is recommended to proceed with the reaction and monitor its progress via Thin Layer Chromatography (TLC). If the reaction does not proceed, consider using a co-solvent to improve solubility. For instance, a small amount of a more polar solvent like DMF or DMSO can be added to a primary solvent like ethanol.[1]

Q2: The reaction is very slow or not proceeding to completion. How can I improve the reaction rate and yield?

A2: Several factors can influence the reaction rate and yield:

  • Catalyst: Ensure an appropriate acid or base catalyst is being used. For Schiff base formation, a catalytic amount of a weak acid like acetic acid is often employed to protonate the carbonyl group, making it more electrophilic.[2][3]

  • Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol can participate in hydrogen bonding and facilitate proton transfer steps in the mechanism. Aprotic solvents may be suitable as well, and in some cases, solvent-free conditions can provide excellent yields.[4][5] It is advisable to perform a solvent screen to identify the optimal medium for your specific substrates.

  • Water Removal: The condensation reaction produces water as a byproduct. Removing this water can shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene), or by adding a dehydrating agent like anhydrous sodium sulfate.

  • Temperature: Increasing the reaction temperature (refluxing) can enhance the reaction rate.[2]

Q3: I am observing the formation of side products. What are the likely side reactions and how can I minimize them?

A3: Potential side reactions in the condensation of p-toluidine include the formation of aminals (from the addition of a second amine molecule to the intermediate) and polymerization of the aldehyde. To minimize these:

  • Stoichiometry: Use a 1:1 molar ratio of p-toluidine and the aldehyde to reduce the likelihood of side reactions involving an excess of one reactant.[3][4]

  • Reaction Conditions: Overly harsh acidic or basic conditions can promote side reactions. Use a catalytic amount of a weak acid or base.

  • Solvent Choice: The solvent can influence the stability of intermediates. A solvent screen may help in identifying conditions that favor the desired product.

Q4: Can this reaction be performed under "green" or environmentally friendly conditions?

A4: Yes, there is a strong trend towards developing greener synthetic routes for Schiff base formation. This includes:

  • Green Solvents: Using environmentally benign solvents like ethanol, water, or mixtures thereof has been shown to be effective, often providing high yields.[5]

  • Solvent-Free Conditions: Grinding the reactants together, sometimes with a catalytic amount of a solid acid or in the absence of any catalyst, can lead to high yields of the product with minimal waste.[4] This approach, known as mechanochemistry, is a cornerstone of green chemistry.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or No Product Yield Inefficient catalyst- Ensure the catalyst is active and used in the correct amount. - Consider screening different acid or base catalysts.
Unsuitable solvent- Perform a solvent screen using solvents of varying polarity (e.g., ethanol, THF, toluene, or solvent-free). - Ensure reactants have at least partial solubility.
Reversible reaction- Remove water as it forms using a Dean-Stark trap or a dehydrating agent.
Low reaction temperature- Increase the temperature, potentially to the reflux temperature of the chosen solvent.
Product is Difficult to Purify Presence of unreacted starting materials- Monitor the reaction by TLC to ensure completion. - Adjust stoichiometry if necessary.
Formation of side products- Use milder reaction conditions (catalyst, temperature). - Consider alternative solvents.
Product instability- Some Schiff bases can be susceptible to hydrolysis. Ensure work-up conditions are not overly acidic or aqueous for extended periods.
Inconsistent Results Water content in reagents/solvents- Use dry solvents and ensure reagents are anhydrous, as water can affect the reaction equilibrium.[3]
Catalyst deactivation- Ensure the catalyst is not being poisoned by impurities in the starting materials or solvent.

Data Presentation

Solvent Effects on the Condensation of p-Toluidine with Salicylaldehyde
SolventCatalystReaction Time (hours)Yield (%)Reference
Dry EthanolGlacial Acetic Acid3High (not quantified)[3]
EthanolNone285[5]
WaterNone289[5]
Ethanol-Water (1:1)None292[5]
Solvent-Free Synthesis of Schiff Bases from p-Toluidine
AldehydeReaction Time (grinding)Yield (%)Reference
Vanillin10-20 minutes>95[4]
p-Tolualdehyde1.5 hours99[6]
p-AnisaldehydeNot specified98[6]

Experimental Protocols

General Protocol for the Catalytic Condensation of p-Toluidine with an Aldehyde in Ethanol

This protocol is a generalized procedure based on common laboratory practices for Schiff base synthesis.

Materials:

  • p-Toluidine

  • Aldehyde (e.g., salicylaldehyde, benzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve p-toluidine (1 equivalent) in absolute ethanol.

  • Add the aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Experimental Workflow for Catalytic Condensation

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification p_toluidine p-Toluidine dissolve Dissolve Reactants p_toluidine->dissolve aldehyde Aldehyde aldehyde->dissolve solvent Solvent (e.g., Ethanol) solvent->dissolve catalyst Catalyst (e.g., Acetic Acid) add_catalyst Add Catalyst catalyst->add_catalyst dissolve->add_catalyst reflux Heat to Reflux (2-4h) add_catalyst->reflux cool Cool to RT reflux->cool filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize product Pure Schiff Base recrystallize->product

Caption: Workflow for the synthesis of a Schiff base from p-toluidine.

Logical Relationship of Solvent Properties to Reaction Outcome

solvent_effects cluster_solvent Solvent Properties cluster_outcome Reaction Outcome polarity Polarity solubility Solubility of Reactants/Products polarity->solubility rate Reaction Rate polarity->rate Influences transition state stabilization proticity Proticity (Protic vs. Aprotic) proticity->rate Can facilitate proton transfer purity Product Purity proticity->purity Can influence side reactions yield Yield solubility->yield Affects reactant availability and product isolation

Caption: Influence of solvent properties on the reaction outcome.

References

Technical Support Center: Optimizing GC Analysis of m-(p-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of m-(p-Toluidino)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and reproducible analyses. Given the compound's dual phenolic hydroxyl and secondary amine functionalities, it can present unique challenges during GC analysis. This resource provides a structured approach to method development and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the GC analysis of this compound?

A1: The primary challenges stem from the polar nature of the phenolic hydroxyl and secondary amine groups. These functional groups can lead to:

  • Peak Tailing: Interaction of the active hydrogens with silanol groups on the column and liner surface can cause asymmetrical peak shapes.

  • Thermal Degradation: The compound may be susceptible to degradation at elevated injector temperatures, leading to poor recovery and reproducibility.[1][2]

  • Low Volatility: The relatively high molecular weight and polarity of this compound can result in broad peaks and long retention times if not properly addressed.

  • Adsorption: The active sites in the GC system can adsorb the analyte, leading to loss of signal and poor quantitation.[3]

Q2: Is derivatization necessary for the GC analysis of this compound?

A2: While direct analysis is possible, derivatization is highly recommended to improve chromatographic performance. Derivatization of the hydroxyl and amino groups can:

  • Increase volatility and thermal stability.

  • Reduce peak tailing by masking the active hydrogens.

  • Improve sensitivity and peak shape.

Common derivatization reagents for phenols and amines include silylating agents (e.g., BSTFA, MSTFA) and acylating agents (e.g., acetic anhydride).

Q3: What is a good starting point for the injector temperature?

A3: A good starting injector temperature is typically in the range of 250-280°C.[1][4][5] However, the optimal temperature should be empirically determined. A temperature that is too low may result in incomplete vaporization and peak broadening, while a temperature that is too high can cause thermal degradation of the analyte.[1][2] It is advisable to perform a temperature study, starting with a lower temperature and gradually increasing it while monitoring for signs of degradation (e.g., appearance of new peaks, loss of response).

Q4: Which type of GC column is most suitable for this analysis?

A4: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point.[5][6] These columns offer a good balance of selectivity for aromatic and moderately polar compounds. For underivatized analysis, a column specifically designed for the analysis of amines or phenols may provide better peak shapes.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Active sites in the injector liner or on the column. 2. Column contamination. 3. Sub-optimal injector temperature.1. Use a deactivated liner (e.g., silylated). 2. Trim the first 0.5-1 meter of the column. 3. Condition the column according to the manufacturer's instructions. 4. Consider derivatization of the analyte. 5. Optimize the injector temperature.
Poor Peak Area Reproducibility 1. Injector discrimination. 2. Leaks in the system (septum, fittings). 3. Inconsistent injection volume or technique.1. Optimize injector temperature and injection speed. 2. Use an autosampler for consistent injections. 3. Perform a leak check of the GC system. 4. Replace the septum.
Low or No Analyte Response 1. Analyte degradation in the injector. 2. Adsorption in the liner or column. 3. Incorrect detector settings. 4. Sample too dilute.1. Lower the injector temperature. 2. Use a deactivated liner and a well-conditioned column. 3. Check detector parameters (e.g., FID flame, MS source tuning). 4. Prepare a more concentrated standard to verify detection.
Ghost Peaks 1. Carryover from a previous injection. 2. Septum bleed. 3. Contaminated syringe or solvent.1. Run a solvent blank after a high-concentration sample. 2. Use high-quality, low-bleed septa. 3. Clean the syringe and use fresh, high-purity solvents.[7]
Broad Peaks 1. Sub-optimal injector temperature (too low). 2. Inefficient column oven temperature program. 3. Low carrier gas flow rate. 4. Column overload.1. Increase the injector temperature cautiously. 2. Optimize the oven temperature ramp rate. 3. Check and adjust the carrier gas flow rate. 4. Dilute the sample or use a split injection.[8]

Experimental Protocols

The following is a suggested starting point for developing a GC method for this compound. Optimization will be required for your specific instrumentation and application.

Direct GC-MS Analysis (Underivatized)

This protocol is a starting point for the analysis without derivatization. Peak shape may be suboptimal.

Parameter Suggested Condition
GC System Agilent 7890A GC with 5975C MSD (or equivalent)
Injector Split/Splitless
Injector Temperature 270°C
Injection Mode Splitless (1 µL injection volume)
Liner Deactivated, single taper with glass wool
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 100°C, hold for 2 min Ramp: 15°C/min to 300°C, hold for 5 min
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
MS Transfer Line 280°C
MS Source Temp 230°C
MS Quad Temp 150°C
Acquisition Mode Scan (m/z 50-400) or SIM (monitor characteristic ions)
Derivatization Protocol (Silylation)

This protocol describes a typical silylation procedure to improve peak shape and thermal stability.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a vial.

  • Dissolution: Add 1 mL of a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • Derivatization: Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC.

Note: The GC parameters for the derivatized sample may need to be adjusted, particularly the oven temperature program, to account for the increased volatility of the derivative.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the GC analysis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound GC Analysis start Start: Poor Chromatogram check_peak_shape Check Peak Shape start->check_peak_shape peak_tailing Peak Tailing? check_peak_shape->peak_tailing Asymmetrical? broad_peaks Broad Peaks? check_peak_shape->broad_peaks Symmetrical but Wide? good_peak_shape Good Peak Shape check_peak_shape->good_peak_shape Symmetrical & Sharp peak_tailing->broad_peaks No deactivate_liner Use Deactivated Liner peak_tailing->deactivate_liner Yes broad_peaks->good_peak_shape No optimize_oven Optimize Oven Program broad_peaks->optimize_oven Yes check_response Check Analyte Response good_peak_shape->check_response low_response Low/No Response? check_response->low_response Signal Intensity? good_response Good Response low_response->good_response No optimize_injector_temp_down Decrease Injector Temp. low_response->optimize_injector_temp_down Yes check_reproducibility Check Reproducibility good_response->check_reproducibility poor_reproducibility Poor Reproducibility? check_reproducibility->poor_reproducibility Consistent Results? good_reproducibility Good Reproducibility poor_reproducibility->good_reproducibility No check_leaks Check for Leaks poor_reproducibility->check_leaks Yes end Successful Analysis good_reproducibility->end trim_column Trim Column deactivate_liner->trim_column derivatize Consider Derivatization trim_column->derivatize derivatize->check_peak_shape check_flow Check Carrier Gas Flow optimize_oven->check_flow optimize_injector_temp_up Increase Injector Temp. check_flow->optimize_injector_temp_up optimize_injector_temp_up->check_peak_shape check_adsorption Check for Adsorption (Liner/Column) optimize_injector_temp_down->check_adsorption check_detector Check Detector Settings check_adsorption->check_detector check_detector->check_response replace_septum Replace Septum check_leaks->replace_septum use_autosampler Use Autosampler replace_septum->use_autosampler use_autosampler->check_reproducibility

Caption: A flowchart for systematic troubleshooting of GC analysis of this compound.

References

Technical Support Center: Mass Spectral Analysis of m-(p-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectral analysis of m-(p-Toluidino)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting mass spectra and troubleshooting common issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound?

The molecular formula for this compound is C₁₃H₁₃NO, which corresponds to a molecular weight of approximately 199.25 g/mol . Therefore, you should expect to see a prominent molecular ion peak ([M]⁺) at an m/z of 199 in your mass spectrum.[1]

Q2: What are the primary fragmentation patterns observed for this compound?

  • Loss of a methyl radical (-CH₃): This is a common fragmentation for compounds containing a tolyl group, leading to a fragment at m/z 184.

  • Cleavage of the C-N bond: Scission of the bond between the phenol ring and the nitrogen atom can result in fragments corresponding to the aminophenol radical cation (m/z 109) or the toluidine radical cation (m/z 107).

  • Loss of carbon monoxide (-CO): Phenols often exhibit a loss of CO (28 Da) from the molecular ion, which would result in a fragment at m/z 171.[2][3]

  • Loss of a formyl radical (-CHO): Another characteristic fragmentation for phenols is the loss of the formyl radical (29 Da), leading to a fragment at m/z 170.[3]

Q3: Why is the molecular ion peak absent or very weak in my spectrum?

The absence or low intensity of the molecular ion peak can be due to several factors:

  • High ionization energy: The energy used for ionization might be too high, causing extensive fragmentation and leaving very few intact molecular ions to be detected.

  • Compound instability: this compound might be unstable under the ionization conditions, leading to immediate fragmentation upon ionization.

  • Instrumental issues: Problems with the mass spectrometer, such as a contaminated ion source or incorrect tuning parameters, can lead to poor detection of higher mass ions.

Q4: I am observing unexpected peaks in my mass spectrum. What could be the cause?

Unexpected peaks can arise from:

  • Impurities in the sample: The presence of contaminants in your sample will lead to additional peaks in the spectrum.

  • Background contamination: Contamination from the solvent, glassware, or the instrument itself (e.g., column bleed in GC-MS) can introduce extraneous peaks.

  • Rearrangement reactions: Complex rearrangements can occur during fragmentation, leading to unexpected fragment ions.

  • Adduct formation: In soft ionization techniques like electrospray ionization (ESI), you might observe adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺).

Troubleshooting Guide

This guide addresses specific problems you might encounter during the mass spectral analysis of this compound.

ProblemPossible CauseSuggested Solution
No or Weak Molecular Ion (m/z 199) High ionization energy causing excessive fragmentation.Reduce the ionization energy if your instrument allows.
Instability of the compound.Use a softer ionization technique if available (e.g., Chemical Ionization or Electrospray Ionization).
Instrument not calibrated for higher mass range.Calibrate the mass spectrometer using a standard that covers the mass range of interest.
Poor sensitivity of the instrument.Clean the ion source, and check the detector and other instrument parameters.
Incorrect Isotope Pattern Presence of an interfering compound with a similar m/z.Improve chromatographic separation to isolate the analyte.
Incorrect background subtraction.Review your data processing and ensure proper background subtraction.
Absence of Expected Fragment Ions (e.g., m/z 184, 109, 107) Low collision energy (in MS/MS experiments).Increase the collision energy to induce fragmentation.
Incorrect instrument settings.Verify that the instrument is operating in the correct mode to observe fragment ions.
Presence of Unidentified Major Peaks Sample contamination.Purify the sample or prepare a fresh batch. Run a blank to identify background contaminants.
Column bleed (GC-MS).Condition the GC column or replace it if it is old.
Air leak in the system.Check for leaks in the GC or MS system, which can lead to peaks at m/z 18 (H₂O), 28 (N₂), 32 (O₂), and 40 (Ar).

Predicted Mass Spectral Fragmentation of this compound

The following table summarizes the predicted major fragment ions of this compound based on its chemical structure and known fragmentation patterns of related compounds.

m/z Proposed Fragment Ion Neutral Loss Notes
199[C₁₃H₁₃NO]⁺-Molecular Ion ([M]⁺)
184[C₁₂H₁₀NO]⁺CH₃Loss of a methyl radical from the tolyl group.
171[C₁₂H₁₃N]⁺COLoss of carbon monoxide from the phenol ring.
170[C₁₂H₁₂N]⁺CHOLoss of a formyl radical from the phenol ring.
109[C₆H₇NO]⁺C₇H₆Cleavage of the C-N bond, forming the aminophenol radical cation.
107[C₇H₉N]⁺C₆H₄OCleavage of the C-N bond, forming the toluidine radical cation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound Analysis

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Note: This is a general protocol and may require optimization for your specific instrumentation and sample matrix.

Visualizations

Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway M This compound [C₁₃H₁₃NO]⁺ m/z 199 F1 [C₁₂H₁₀NO]⁺ m/z 184 M->F1 -CH₃ F2 [C₁₂H₁₃N]⁺ m/z 171 M->F2 -CO F3 [C₁₂H₁₂N]⁺ m/z 170 M->F3 -CHO F4 [C₆H₇NO]⁺ m/z 109 M->F4 -C₇H₆ F5 [C₇H₉N]⁺ m/z 107 M->F5 -C₆H₄O

Caption: Predicted electron ionization fragmentation pathway of this compound.

Troubleshooting Workflow for Mass Spectral Analysisdot

Troubleshooting_Workflow Start Acquire Mass Spectrum CheckM Is Molecular Ion (m/z 199) Present and Prominent? Start->CheckM CheckFragments Are Expected Fragments (m/z 184, 171, 109, 107) Present? CheckM->CheckFragments Yes TroubleshootM Troubleshoot Molecular Ion (See Guide) CheckM->TroubleshootM No CheckUnexpected Are There Unexpected Major Peaks? CheckFragments->CheckUnexpected Yes TroubleshootFragments Troubleshoot Fragmentation (See Guide) CheckFragments->TroubleshootFragments No Success Spectrum Consistent with this compound CheckUnexpected->Success No TroubleshootUnexpected Troubleshoot Unexpected Peaks (See Guide) CheckUnexpected->TroubleshootUnexpected Yes End Analysis Complete Success->End TroubleshootM->Start TroubleshootFragments->Start TroubleshootUnexpected->Start

References

Validation & Comparative

Validating the Structure of m-(p-Toluidino)phenol: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry for the structural validation of m-(p-Toluidino)phenol, a key intermediate and potential impurity in pharmaceutical manufacturing. We present predicted fragmentation data based on established principles and compare its performance with alternative analytical methods, supported by experimental protocols and data for structurally similar compounds.

Structural Elucidation by Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound (Molecular Formula: C₁₃H₁₃NO, Molecular Weight: 199.25 g/mol ), electron ionization (EI) mass spectrometry is expected to produce a distinct fragmentation pattern that can be used for its identification and structural confirmation.

Predicted Fragmentation Pattern of this compound

The initial ionization would result in the formation of a molecular ion (M⁺˙) at m/z 199. Subsequent fragmentation is likely to proceed through several key pathways:

  • α-Cleavage adjacent to the amine: Cleavage of the C-N bond can lead to the formation of characteristic ions.

  • Cleavage of the phenyl-nitrogen bond: This can result in ions corresponding to the toluidine and aminophenol moieties.

  • Loss of small neutral molecules: Ejection of molecules like CO, HCN, and radicals such as H˙ and CH₃˙ from the fragment ions can occur.

The following table summarizes the predicted major fragment ions for this compound.

Predicted m/z Proposed Fragment Ion Plausible Fragmentation Pathway
199[C₁₃H₁₃NO]⁺˙Molecular Ion (M⁺˙)
198[C₁₃H₁₂NO]⁺Loss of a hydrogen radical (H˙) from the molecular ion.
184[C₁₂H₁₀NO]⁺Loss of a methyl radical (˙CH₃) from the tolyl group.
108[C₇H₈N]⁺Cleavage of the C-N bond, forming the p-toluidine cation.
107[C₇H₇N]⁺˙Formation of the p-toluidine radical cation.
93[C₆H₇N]⁺˙Formation of the aniline radical cation after cleavage and rearrangement.
91[C₇H₇]⁺Formation of the tropylium ion from the tolyl group.
77[C₆H₅]⁺Phenyl cation from cleavage of the aromatic rings.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool for structural validation, a comprehensive analysis often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.

Analytical Technique Information Provided Strengths for this compound Analysis Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides unambiguous molecular weight; fragmentation pattern gives clues to the connectivity of atoms.Isomers may have similar fragmentation patterns; detailed stereochemistry is not determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework.Provides definitive information on the number and connectivity of protons and carbons; essential for distinguishing between isomers.Lower sensitivity compared to MS; requires larger sample amounts; complex spectra may require advanced techniques for full interpretation.
Infrared (IR) Spectroscopy Presence of specific functional groups.Confirms the presence of key functional groups like -OH (phenol) and N-H (secondary amine).[1]Provides limited information on the overall molecular structure; does not provide molecular weight.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are typical experimental protocols for the analysis of aromatic amines and phenols using mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Aromatic Amines
  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).

    • For compounds with active hydrogens like phenols and amines, derivatization may be necessary to improve volatility and chromatographic peak shape. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). To 100 µL of the sample solution, add 100 µL of BSTFA and 50 µL of pyridine. Heat at 70°C for 30 minutes.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Phenolic Compounds
  • Sample Preparation:

    • Dissolve 1 mg of the sample in 10 mL of methanol to create a 100 µg/mL stock solution.

    • Prepare working solutions by diluting the stock solution with the mobile phase.

  • LC-MS/MS Parameters:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Ion Source Parameters: Capillary voltage 4.5 kV, source temperature 500°C.

    • Scan Mode: Full scan from m/z 50-500 for precursor ion identification and product ion scan for fragmentation analysis.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the structural validation of this compound using mass spectrometry and the predicted fragmentation pathway.

cluster_workflow Structural Validation Workflow Sample This compound Sample MS_Analysis Mass Spectrometry Analysis (EI-MS) Sample->MS_Analysis Data_Acquisition Acquire Mass Spectrum MS_Analysis->Data_Acquisition Molecular_Ion Identify Molecular Ion (m/z 199) Data_Acquisition->Molecular_Ion Fragmentation_Analysis Analyze Fragmentation Pattern Molecular_Ion->Fragmentation_Analysis Comparison Compare with Predicted Fragments & Isomer Spectra Fragmentation_Analysis->Comparison Structure_Confirmation Confirm Structure Comparison->Structure_Confirmation

Caption: Workflow for the structural validation of this compound by mass spectrometry.

cluster_fragmentation Predicted EI-MS Fragmentation of this compound M [C13H13NO]+• m/z 199 M_minus_H [C13H12NO]+ m/z 198 M->M_minus_H - H• M_minus_CH3 [C12H10NO]+ m/z 184 M->M_minus_CH3 - •CH3 Toluidine_cation [C7H8N]+ m/z 108 M->Toluidine_cation C-N cleavage Tropylium [C7H7]+ m/z 91 M_minus_CH3->Tropylium - CNO

Caption: Predicted fragmentation pathway of this compound in EI-MS.

References

comparative analysis of toluidine isomers in chemical reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, chemists, and professionals in drug development, understanding the nuanced behavior of structural isomers is critical for reaction design and optimization. Toluidine, an aromatic amine with a methyl group on the benzene ring, exists as three distinct isomers: ortho-, meta-, and para-toluidine. While sharing the same molecular formula (C₇H₉N), the positional difference of the methyl group relative to the amino group imparts significant variations in their physical properties and chemical reactivity.

This guide provides a comparative analysis of the toluidine isomers, supported by experimental data, to inform their application in chemical reactions.

Structural and Physicochemical Properties

The location of the methyl group influences molecular symmetry and intermolecular forces, leading to different physical properties. p-Toluidine, being the most symmetrical, is a solid at room temperature, whereas the ortho and meta isomers are liquids.[1]

The core chemical difference lies in their basicity, which is a measure of the availability of the lone pair of electrons on the nitrogen atom. This is profoundly influenced by a combination of electronic and steric effects.

Electronic Effects:

  • Inductive Effect (+I): The methyl group is electron-donating, pushing electron density into the aromatic ring and increasing the electron density on the nitrogen atom, which enhances basicity compared to aniline.

  • Hyperconjugation: In p-toluidine, the methyl group's C-H sigma bonds can overlap with the ring's pi system, further increasing electron density at the para position and, by extension, on the amino group.[2] This effect is not operative for the meta isomer.

Steric Effects:

  • Ortho-Effect: In o-toluidine, the proximity of the methyl group to the amino group introduces steric hindrance.[3] This physical crowding destabilizes the conjugate acid (the ammonium ion) formed after protonation, making the lone pair less available and thus reducing the amine's basicity.[2][4]

These factors result in the following experimentally determined order of basicity: p-toluidine > m-toluidine > aniline > o-toluidine .[4]

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for the toluidine isomers.

Propertyo-Toluidine (2-methylaniline)m-Toluidine (3-methylaniline)p-Toluidine (4-methylaniline)
Molar Mass ( g/mol ) 107.17107.17107.17
Appearance Viscous Liquid[1]Viscous Liquid[1]Flaky Solid[1]
Melting Point (°C) -23[1]-30[1]43[1]
Boiling Point (°C) 199–200[1]203–204[1]200[1]
Density (g/cm³) 1.00[1]0.98[1]1.05[1]
pKa of Conjugate Acid 4.39[4]4.69[4]5.12[4]

Comparative Reactivity in Key Reactions

The electronic and steric differences directly impact the isomers' performance in common aromatic amine reactions, such as electrophilic substitution and diazotization.

Electrophilic Aromatic Substitution (e.g., Acylation)

In electrophilic substitution, both the amino (-NH₂) and methyl (-CH₃) groups are activating and ortho-, para- directing.

  • p-Toluidine: The positions ortho to the powerful -NH₂ group are activated, leading to rapid substitution at these sites.

  • o-Toluidine: The position para to the -NH₂ group is highly activated. However, the positions ortho to the -NH₂ group are sterically hindered by the adjacent methyl group, making them less accessible to incoming electrophiles.

  • m-Toluidine: The positions ortho and para to the -NH₂ group are all activated, leading to a potential mixture of products.

Direct acylation on the nitrogen atom is also sensitive to these effects. Steric hindrance in o-toluidine can slow the rate of N-acylation compared to the meta and para isomers by impeding the approach of the acylating agent to the nitrogen atom.

Logical Relationship Diagram

The following diagram illustrates how the structural arrangement of each isomer dictates its chemical behavior.

Toluidine_Isomers_Reactivity cluster_isomers Toluidine Isomers cluster_effects Structural Effects cluster_properties Resulting Chemical Properties o_toluidine o-Toluidine steric Steric Hindrance (Ortho-Effect) o_toluidine->steric Strong electronic_plus_i Inductive Effect (+I) o_toluidine->electronic_plus_i Present m_toluidine m-Toluidine m_toluidine->electronic_plus_i Present p_toluidine p-Toluidine p_toluidine->electronic_plus_i Present electronic_hyper Hyperconjugation p_toluidine->electronic_hyper Strong reactivity Reactivity in Electrophilic Substitution steric->reactivity Hinders basicity Basicity (pKa) steric->basicity Decreases electronic_plus_i->reactivity Activates Ring electronic_plus_i->basicity Increases electronic_hyper->reactivity Activates Ring electronic_hyper->basicity Increases

Caption: Structure-Reactivity Relationship of Toluidine Isomers.

Experimental Protocols: Diazotization of Aromatic Amines

Diazotization is a cornerstone reaction for aromatic amines, converting them into highly versatile diazonium salts.[5][6] These intermediates are crucial for synthesizing a wide range of compounds, including azo dyes and substituted arenes via Sandmeyer reactions.

Objective: To convert a primary aromatic amine (e.g., a toluidine isomer) into its corresponding diazonium salt for subsequent reactions.

Materials:

  • Primary aromatic amine (e.g., p-toluidine)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

  • Beakers, magnetic stirrer, and stir bar

  • Graduated cylinders

  • Thermometer

Methodology:

  • Amine Salt Formation: In a beaker, dissolve one molar equivalent of the chosen toluidine isomer in 2.5-3 molar equivalents of concentrated HCl, diluted with a sufficient amount of water to ensure dissolution upon gentle warming if necessary.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the unstable diazonium salt.[5]

  • Nitrite Solution Preparation: In a separate beaker, prepare an aqueous solution of one molar equivalent of sodium nitrite (NaNO₂).

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine salt solution. The addition should be slow, with vigorous stirring, ensuring the temperature does not rise above 10 °C.[5]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.

  • Use of Product: The resulting solution contains the aryl diazonium salt and should be used immediately in subsequent steps (e.g., coupling or substitution reactions) without isolation.

Safety Precautions:

  • Diazotization reactions can produce toxic nitrogen oxide gases. Always perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Isolated diazonium salts are often thermally unstable and can be explosive when dry. They are almost always generated and used in situ.[7]

The stability and reactivity of the formed diazonium salt will vary slightly with the isomer due to the electronic contributions of the methyl group, but all three isomers readily undergo this transformation.

References

A Comparative Guide to the Antioxidant Potential of Phenolic Compounds: Evaluating m-(p-Toluidino)phenol in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Potential of m-(p-Toluidino)phenol as an Antioxidant

This compound, also known as 3-((4-methylphenyl)amino)phenol, possesses structural features that suggest potential antioxidant activity. Its chemical structure includes a phenolic hydroxyl (-OH) group and a diarylamine moiety.

  • Phenolic Hydroxyl Group: The hydroxyl group attached to the aromatic ring is a key functional group responsible for the antioxidant activity of many phenolic compounds. It can donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions.

  • Diarylamine Structure: Diarylamines have also been investigated for their antioxidant properties. The nitrogen atom can participate in stabilizing the resulting phenoxyl radical through resonance, potentially enhancing the compound's antioxidant capacity.

The meta-position of the amino group relative to the hydroxyl group in this compound may influence its antioxidant activity compared to ortho- and para-substituted analogs. However, without experimental data, its efficacy relative to other phenolic compounds remains speculative.

Comparative Antioxidant Activity of Standard Phenolic Compounds

To provide a frame of reference, the following table summarizes the antioxidant activity of several well-studied phenolic and antioxidant compounds, as determined by common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and Ferric Reducing Antioxidant Power (FRAP) assay. The data is presented as IC50 values (the concentration required to inhibit 50% of the radical) or in Trolox equivalents, a common standard in antioxidant assays.

CompoundDPPH Assay (IC50)ABTS Assay (IC50)FRAP Assay (Value)
Gallic Acid ~5-10 µg/mL~1-5 µg/mLHigh (mM Fe(II)/g)
Quercetin ~2-8 µg/mL[1]~1-5 µg/mL[2]High (mM Fe(II)/g)
Trolox ~4-8 µg/mL[3]~2-6 µg/mL[3][4]Standard Reference
Ascorbic Acid ~5-15 µg/mL[5]~5-10 µg/mLHigh (mM Fe(II)/g)
BHT (Butylated Hydroxytoluene) ~10-30 µg/mL~20-50 µg/mLModerate (mM Fe(II)/g)

Note: The IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols for Antioxidant Assays

Below are detailed methodologies for the three common antioxidant assays mentioned above.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each sample dilution (e.g., 100 µL).

    • Add the DPPH solution (e.g., 100 µL) to each well.

    • Include a blank (solvent without the sample) and a positive control (a known antioxidant like ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of ~0.7 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compound in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the sample dilution (e.g., 10 µL) to a 96-well microplate.

    • Add the diluted ABTS•+ solution (e.g., 190 µL) to each well.

    • Include a blank and a positive control.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Sample Preparation: Prepare dilutions of the test compound.

  • Assay Procedure:

    • Add the FRAP reagent to each well of a 96-well plate.

    • Add the sample solutions to the wells.

    • Incubate the plate at a specific temperature (e.g., 37°C) for a set time.

  • Measurement: Measure the absorbance of the resulting blue-colored solution at a wavelength of around 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as ferric reducing ability in µM Fe(II)/g of the sample.

Visualizing Antioxidant Mechanisms and Workflows

The following diagrams illustrate the general mechanism of radical scavenging by phenolic antioxidants and a typical experimental workflow for in vitro antioxidant assays.

G General Mechanism of Radical Scavenging by Phenolic Compounds Phenol Phenolic Antioxidant (Ar-OH) PhenoxylRadical Phenoxyl Radical (Ar-O•) Phenol->PhenoxylRadical H• donation Radical Free Radical (R•) NeutralizedRadical Neutralized Molecule (RH) Radical->NeutralizedRadical H• acceptance StableResonance Stable Resonance Structures PhenoxylRadical->StableResonance delocalization

Caption: Radical scavenging by phenolic antioxidants.

G Experimental Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReagentPrep Reagent Preparation (DPPH, ABTS, or FRAP) Reaction Mixing of Reagents and Samples ReagentPrep->Reaction SamplePrep Sample Preparation (Serial Dilutions) SamplePrep->Reaction Incubation Incubation (Time and Temperature) Reaction->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculation of % Inhibition and IC50 Value Measurement->Calculation

Caption: A typical workflow for antioxidant assays.

Conclusion

References

Spectroscopic Fingerprinting: A Comparative Guide to the Structural Confirmation of m-(p-Toluidino)phenol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic analysis of m-(p-Toluidino)phenol using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is presented for the unequivocal confirmation of its chemical structure. This guide provides a comparative overview of predicted spectral data for this compound alongside experimental data for structurally related compounds, offering a robust framework for its identification and characterization.

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel and known compounds is paramount. This guide focuses on this compound, a key intermediate in various synthetic pathways. Through a combination of predicted and experimental spectroscopic data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive reference for the structural verification of this compound.

Predicted and Comparative Spectroscopic Data

Due to the limited availability of published experimental spectra for m-(p-t-Toluidino)phenol, this guide utilizes predicted data generated from established spectroscopic principles and comparative analysis with structurally analogous molecules. The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts and IR absorption frequencies for this compound, alongside experimental data for phenol, p-toluidine, and m-aminophenol.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound and Experimental Data for Related Compounds.

Proton This compound (Predicted) Phenol (Experimental) [1][2]p-Toluidine (Experimental) m-Aminophenol (Experimental)
Ar-H (phenol ring)6.5 - 7.26.9 - 7.3-6.2 - 7.0
Ar-H (toluidine ring)6.8 - 7.1-6.6 - 7.0-
-OH8.5 - 9.54.5 - 7.5-8.9 - 9.0[3]
-NH-5.0 - 6.0-3.44.5 - 5.5
-CH₃2.3-2.2-

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Experimental Data for Related Compounds.

Carbon This compound (Predicted) Phenol (Experimental) [4]p-Toluidine (Experimental) m-Aminophenol (Experimental)
C-OH (phenol ring)157 - 160155.6-158.2
C-NH (phenol ring)145 - 148--147.5
Ar-C (phenol ring)105 - 130115.8 - 130.1-102.1 - 130.4
C-NH (toluidine ring)140 - 143-145.2-
C-CH₃ (toluidine ring)130 - 133-129.8-
Ar-C (toluidine ring)115 - 130-115.4 - 129.8-
-CH₃20 - 22-20.4-

Table 3: Predicted IR Absorption Frequencies (cm⁻¹) for this compound and Experimental Data for Related Compounds.

Functional Group This compound (Predicted) Phenol (Experimental) [5][6]p-Toluidine (Experimental) [7]m-Aminophenol (Experimental)
O-H Stretch3200 - 3400 (broad)3200 - 3600 (broad)-3350 (sharp), 3200 (broad)
N-H Stretch3350 - 3450 (medium)-3350, 3430 (two bands)3350, 3420 (two bands)
C-H Stretch (Aromatic)3000 - 31003000 - 31003020 - 30503000 - 3100
C-H Stretch (Aliphatic)2850 - 2960-2850 - 2960-
C=C Stretch (Aromatic)1450 - 16501450 - 16201510, 16201470, 1600
C-N Stretch1250 - 1350-12601270
C-O Stretch1200 - 12601220-1240

Experimental Protocols

Standard protocols for acquiring high-quality NMR and IR spectra are crucial for accurate structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet without the sample to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known functional group correlation tables.

Structural Confirmation Workflow

The logical process for confirming the structure of this compound using spectroscopic methods is outlined in the following diagram.

G Workflow for Spectroscopic Structural Confirmation of this compound cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Comparison cluster_3 Structural Confirmation Sample This compound NMR_Prep Dissolve in Deuterated Solvent (+ TMS) Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep NMR_Acq ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq NMR_Data Analyze Chemical Shifts, Splitting Patterns, and Integration NMR_Acq->NMR_Data IR_Data Analyze Absorption Frequencies and Functional Groups IR_Acq->IR_Data Comparison Compare with Predicted Data and Spectra of Analogs NMR_Data->Comparison IR_Data->Comparison Confirmation Structure Confirmed Comparison->Confirmation Data Match Mismatch Structure Inconsistent Comparison->Mismatch Data Mismatch

Caption: Logical workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound can be confidently achieved through a systematic analysis of its NMR and IR spectra. By comparing the predicted spectral data with the experimental data of structurally related compounds, researchers can obtain a detailed and reliable spectroscopic fingerprint of the molecule. The methodologies and comparative data presented in this guide serve as a valuable resource for the unambiguous identification and characterization of this compound in various scientific and industrial applications.

References

A Comparative Guide to FID and Mass Spectrometric Detection for m-(p-Toluidino)phenol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and identification of m-(p-Toluidino)phenol, a potential impurity in pharmaceutical manufacturing and a molecule of interest in chemical synthesis, necessitates the selection of an appropriate analytical detection method. This guide provides a detailed comparison of two common chromatographic detectors: the Flame Ionization Detector (FID) and the Mass Spectrometric (MS) detector, for the analysis of this compound. The information presented herein is supported by established principles of analytical chemistry and data from relevant studies on aromatic amine analysis.

At a Glance: FID vs. Mass Spectrometry

FeatureFlame Ionization Detector (FID)Mass Spectrometric (MS) Detector
Principle Measures the current produced by the ionization of organic compounds in a hydrogen flame.[1][2][3][4]Measures the mass-to-charge ratio of ionized molecules and their fragments.[5]
Selectivity Universal for organic compounds containing C-H bonds.[2][6]Highly selective, based on molecular weight and fragmentation patterns.[5][7]
Sensitivity Good, typically in the picogram (pg) to nanogram (ng) range.[8]Excellent, capable of detecting femtogram (fg) to picogram (pg) levels, especially with tandem MS (MS/MS).[7][9][10]
Identification No definitive identification capabilities; based on retention time only.[1]Provides structural information for definitive compound identification.[5]
Linearity Excellent, wide linear dynamic range (typically 10^7).[3][8]Good, with a typical linear range of 10^3 to 10^5.[9][10][11]
Cost Lower initial and operational costs.[1][3]Higher initial and operational costs.[1]
Robustness Very robust and requires minimal maintenance.[3][6]More complex instrumentation requiring specialized maintenance.
Typical Application Routine quantitative analysis of known organic compounds.[6]Trace-level quantification, impurity profiling, and structural elucidation of unknown compounds.[7][12]

Quantitative Performance Comparison

The following table summarizes the expected quantitative performance of FID and MS for the analysis of this compound, based on typical values reported for aromatic amines and similar organic compounds.

ParameterFlame Ionization Detector (FID)Mass Spectrometric (MS) Detector
Limit of Detection (LOD) 0.1 - 10 ng/mL0.025 - 0.20 ng/mL (LC-MS/MS)[9]
Limit of Quantitation (LOQ) 0.5 - 20 ng/mL0.1 - 1.0 ng/mL (LC-MS/MS)[9]
Linear Dynamic Range > 10^610^3 - 10^4
Precision (%RSD) < 5%< 15%[10]
Accuracy (% Recovery) 95 - 105%75 - 114%[9][10]

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantification of this compound when its identity is already confirmed.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample containing this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

2. GC-FID System and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Detector: FID at 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

  • Injection Volume: 1 µL.

Liquid Chromatography with Mass Spectrometric Detection (LC-MS)

This method is ideal for both the quantification and definitive identification of this compound, especially at trace levels or in complex matrices.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

  • Prepare calibration standards and quality control samples by serial dilution.

  • Filter the samples through a 0.22 µm syringe filter before injection.

2. LC-MS System and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start at 10% B.

    • Linear gradient to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Gas Temperature: 300°C.

  • Gas Flow: 5 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification. Precursor ion and product ions for this compound would need to be determined by initial infusion experiments.

Visualizing the Workflow and Comparison

FID_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample Sample containing This compound Dissolution Dissolution in Organic Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Quantification Quantification (Retention Time & Area) Detection->Quantification

GC-FID Experimental Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_lcms LC-MS Analysis cluster_data_ms Data Analysis Sample_MS Sample containing This compound Dissolution_MS Dissolution in Mobile Phase Sample_MS->Dissolution_MS Filtration_MS Filtration Dissolution_MS->Filtration_MS Injection_MS LC Injection Filtration_MS->Injection_MS Separation_MS Chromatographic Separation Injection_MS->Separation_MS Ionization Ionization (ESI) Separation_MS->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Detection_MS MS Detection Mass_Analysis->Detection_MS Quant_ID Quantification & Identification Detection_MS->Quant_ID

LC-MS Experimental Workflow

Comparison_Logic cluster_fid FID Detection cluster_ms MS Detection Analyte This compound Analysis FID_Quant Quantitative Analysis Analyte->FID_Quant MS_Quant_ID Quantitative & Qualitative Analysis Analyte->MS_Quant_ID FID_Cost Lower Cost FID_Quant->FID_Cost FID_Robust High Robustness FID_Quant->FID_Robust FID_NoID No Identification FID_Quant->FID_NoID MS_Sensitivity High Sensitivity MS_Quant_ID->MS_Sensitivity MS_Selectivity High Selectivity MS_Quant_ID->MS_Selectivity MS_Cost Higher Cost MS_Quant_ID->MS_Cost

Detector Comparison Logic

Conclusion

The choice between FID and MS detection for the analysis of this compound depends primarily on the specific requirements of the analysis.

  • For routine, high-throughput quantitative analysis where the identity of the compound is known and high sensitivity is not the primary concern, GC-FID is a cost-effective and robust choice. Its wide linear range and reliability make it well-suited for quality control applications.

  • For trace-level quantification, impurity profiling, and the definitive identification of this compound, especially in complex sample matrices, LC-MS is the superior technique. The high sensitivity and selectivity of MS, particularly tandem mass spectrometry, provide unparalleled performance for demanding applications in research and drug development.

References

Purity Assessment of m-(p-Toluidino)phenol: A Comparative Guide to HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of m-(p-Toluidino)phenol. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound and its Purity Assessment

This compound, with the IUPAC name 3-(4-methylanilino)phenol, is an organic compound with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol .[1] It is a known impurity in the synthesis of phentolamine mesylate, an adrenergic antagonist.[1] The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. Therefore, accurate and reliable analytical methods for determining the purity of this compound and identifying any potential impurities are essential.

Potential impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. These may include positional isomers (e.g., o-(p-toluidino)phenol, p-(p-toluidino)phenol), unreacted starting materials like p-toluidine and m-aminophenol, or products of side reactions such as oxidation or polymerization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol for HPLC Analysis

This protocol provides a general framework for the HPLC analysis of this compound. Method optimization may be required for specific applications.

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard of known purity

  • Sample of this compound for analysis

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acidifier (e.g., 0.1% phosphoric acid or formic acid). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the main component)

  • Injection Volume: 10 µL

  • Run Time: Sufficient to allow for the elution of all expected impurities (e.g., 20 minutes).

4. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities can be identified by comparing their retention times with those of known impurity standards, if available.

Data Presentation: HPLC Performance

The following table summarizes the expected performance of the HPLC method for the purity assessment of this compound. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Purity of Main Component > 99.0%
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.15 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for the purity assessment of this compound, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.High resolution for volatile impurities, sensitive detectors (e.g., FID).Requires derivatization for non-volatile compounds, high temperatures can cause degradation of the analyte.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides structural confirmation of the main component and impurities, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and specificity, provides molecular weight and structural information.Can be coupled with HPLC (LC-MS) or GC (GC-MS) for enhanced separation and identification.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple and inexpensive method for a preliminary assessment of purity.Insensitive to small amounts of impurities, not suitable for quantitative analysis.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a sample, providing information about functional groups.Quick and non-destructive, useful for confirming the identity of the main component.Not suitable for quantifying impurities, limited information for complex mixtures.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the purity assessment of this compound using HPLC and the decision-making process for selecting an appropriate analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Report Purity Report Calculate->Report

Caption: Workflow for HPLC Purity Assessment.

Technique_Selection cluster_input Analytical Need cluster_decision Considerations cluster_output Recommended Technique Need Purity Assessment of This compound Volatile Volatile Impurities? Need->Volatile Structure Structural Info Needed? Need->Structure Quantitative Quantitative Data? Need->Quantitative HPLC HPLC Volatile->HPLC No GC GC Volatile->GC Yes Structure->HPLC No NMR NMR Structure->NMR Yes Quantitative->HPLC Yes LCMS LC-MS Quantitative->LCMS High Sensitivity

Caption: Decision Tree for Analytical Technique Selection.

Conclusion

For the routine purity assessment of this compound, RP-HPLC with UV detection offers a robust, sensitive, and reliable method. It provides accurate quantitative data and can effectively separate the main component from potential non-volatile impurities. For the identification of unknown impurities or the analysis of volatile components, hyphenated techniques such as LC-MS or GC-MS are recommended. The choice of the analytical technique should be based on the specific requirements of the analysis, including the need for quantitative data, structural information, and the nature of the expected impurities.

References

Unveiling an Unwanted Guest: A Comparative Guide to the Identification of m-(p-Toluidino)phenol Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of m-(p-Toluidino)phenol, a known process-related impurity in the synthesis of the alpha-blocker phentolamine mesylate.

This document delves into the common analytical techniques employed for impurity profiling, offering a side-by-side look at High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Detailed, illustrative experimental protocols, data presentation in a clear tabular format, and a workflow diagram are provided to assist in the effective detection and control of this critical impurity.

The Impurity in Focus: this compound

This compound, also known as 3-((4-methylphenyl)amino)phenol or Phentolamine Impurity C, is a key intermediate and a potential impurity in the manufacturing of phentolamine mesylate.[1][2][3][4] Its chemical structure consists of a p-toluidine moiety linked to a phenol at the meta position. The presence of this impurity, even in trace amounts, can impact the safety and efficacy of the final drug product, making its monitoring and control a regulatory expectation.

The synthesis of phentolamine can inadvertently lead to the formation of this compound through various reaction pathways, including direct amination, electrophilic substitution, or diazotization followed by hydrolysis. Given its potential to be carried through the manufacturing process, robust analytical methods are essential for its detection and quantification in the active pharmaceutical ingredient (API).

Comparative Analysis of Analytical Techniques

The two primary chromatographic techniques for the analysis of non-volatile and semi-volatile organic impurities in pharmaceuticals are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with Flame Ionization Detection (FID)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability for this compound Highly suitable due to the non-volatile and polar nature of the analyte.Feasible, but may require derivatization to improve volatility and thermal stability.
Detection UV-Vis spectroscopy is commonly used, leveraging the chromophoric nature of the molecule.Flame Ionization Detection (FID) provides good sensitivity for organic compounds. Mass Spectrometry (MS) can be used for definitive identification.
Sample Preparation Typically involves dissolving the sample in a suitable solvent and filtering.May require derivatization, extraction, and solvent exchange to a volatile solvent.
Advantages - Wide applicability for non-volatile and thermally labile compounds.- Robust and reproducible.- Well-established for pharmaceutical impurity profiling.[5][6][7]- High separation efficiency.- Sensitive detectors like FID.
Disadvantages - Lower resolution compared to capillary GC.- Not suitable for non-volatile or thermally unstable compounds without derivatization.- Potential for analyte degradation at high temperatures.[8]

Illustrative Experimental Protocols

Due to the proprietary nature of specific validated analytical methods, the following protocols are provided as illustrative examples based on established principles for the analysis of aromatic amines and phenols.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantification of this compound in phentolamine mesylate drug substance.

1. Sample Preparation:

  • Accurately weigh and dissolve 50 mg of the phentolamine mesylate sample in 50 mL of diluent (e.g., acetonitrile:water 50:50 v/v) to obtain a sample solution of 1 mg/mL.

  • Prepare a standard solution of this compound at a concentration of 10 µg/mL in the same diluent.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 280 nm

  • Injection Volume: 10 µL

3. Data Analysis:

  • The concentration of this compound in the sample is calculated by comparing its peak area to the peak area of the standard solution.

Gas Chromatography (GC-FID) Method with Derivatization

This method outlines the analysis of this compound after derivatization to enhance its volatility.

1. Derivatization and Sample Preparation:

  • To 1 mL of the 1 mg/mL phentolamine mesylate sample solution (in a suitable aprotic solvent), add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature and inject into the GC.

  • Prepare a derivatized standard of this compound using the same procedure.

2. Chromatographic Conditions:

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes

  • Detector: Flame Ionization Detector (FID) at 300 °C

  • Injection: Split mode (e.g., 20:1)

  • Injection Volume: 1 µL

3. Data Analysis:

  • The amount of the this compound derivative is determined by comparing its peak area with that of the derivatized standard.

Workflow for Impurity Identification and Control

The following diagram illustrates a typical workflow for the identification, quantification, and control of this compound as an impurity in a pharmaceutical manufacturing setting.

impurity_workflow cluster_synthesis Synthesis & Process Development cluster_analysis Analytical Characterization cluster_qc Quality Control & Release synthesis Phentolamine Mesylate Synthesis in_process In-Process Control Samples synthesis->in_process method_dev Analytical Method Development (HPLC/GC) in_process->method_dev method_val Method Validation (Specificity, Linearity, Accuracy, Precision) method_dev->method_val routine_testing Routine API Batch Testing method_val->routine_testing forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) forced_deg->method_val spec_check Comparison with Specification Limits routine_testing->spec_check release Batch Release spec_check->release

Impurity Identification and Control Workflow

The Role of Forced Degradation Studies

Forced degradation studies are a critical component of developing a stability-indicating analytical method.[9][10] By subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, and light), potential degradation products that may form during the product's shelf-life can be generated. This allows for the development of analytical methods that can effectively separate the active ingredient from all potential impurities and degradants, ensuring the method is "stability-indicating." For phentolamine mesylate, a forced degradation study would be essential to confirm that the analytical method for this compound can distinguish it from any newly formed degradation products.[11]

Conclusion

The effective identification and quantification of this compound as an impurity in phentolamine mesylate is crucial for ensuring the quality and safety of the final pharmaceutical product. While both HPLC and GC can be employed for this purpose, HPLC is generally the preferred method due to the non-volatile nature of the analyte. The provided illustrative protocols and workflow offer a foundational guide for researchers and scientists in developing and implementing robust analytical strategies for impurity control. It is imperative that any analytical method be thoroughly validated according to regulatory guidelines to ensure its accuracy, precision, and reliability.

References

comparative study of derivatization agents for phenolic amines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Derivatization Agents for Phenolic Amines

For researchers, scientists, and drug development professionals, the accurate quantification of phenolic amines is critical. These compounds, characterized by a phenolic ring and an amine functional group, play significant roles in pharmacology and neurochemistry. Due to their polarity and potential for low volatility, derivatization is a key step in their analytical workflow, enhancing chromatographic separation and detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). This guide provides a comparative study of common derivatization agents, supported by experimental data and protocols.

Comparison of Derivatization Agent Performance

The choice of derivatization agent is dictated by the analytical technique, the specific phenolic amine, and the desired outcome (e.g., increased volatility for GC, fluorescence for HPLC). Below is a summary of the performance of several common agents.

Derivatization AgentAnalytical TechniqueTarget AnalytesReaction ConditionsDerivative StabilityKey AdvantagesLimitations
Silylating Agents
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)GC-MSCatecholamines, Phenolic Compounds60-100°C, 5-60 minTMS derivatives are susceptible to hydrolysis.[1]Effective for a wide range of compounds including amino, hydroxyl, and carboxyl groups.[2]Requires anhydrous conditions.[2]
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)GC-MSPhenols, Amines, Carboxylic Acids60-130°C, 15-90 minTBDMS derivatives are ~10,000 times more stable to hydrolysis than TMS derivatives.[1][3]Produces derivatives with higher molecular weight and characteristic mass spectra, aiding in identification.[4][5]Steric hindrance can be an issue for some molecules.[4]
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)GC-MSPhenols, Sterols, Sugars, Dicarboxylic Acids60-70°C, 2-3 hoursGood, but less stable than TBDMS derivatives.A powerful silylating agent, often used with a catalyst like TMCS.[3][6]Can produce multiple derivatives for compounds with multiple active sites.[4]
Acylating Agents
Isobutyl ChloroformateGC-MSBiogenic AminesRoom temperature, 10 minDerivatives of histamine and tyramine can be unstable during reagent removal.[7][8]Rapid reaction, can be performed directly in the sample matrix.[7][8]Requires removal of excess reagent, which can lead to analyte loss.[7]
Methyl Chloroformate (MCF)GC-MSAmines, Organic AcidsNot specifiedImproved stability compared to silylation.[2]Good reproducibility.[2]Not as widely applicable as silylation for all metabolite classes.[2]
Fluorescent Labeling Agents
Dansyl Chloride (DNS-Cl)HPLC-Fluorescence/MSPrimary and Secondary Amines, Phenols60°C, 30-60 min, pH 9.5-11Derivatives are very stable.[9]Highly sensitive detection, improves ionization efficiency in MS.[10][11]Reacts with water, requiring careful control of reaction conditions.[12]
FluorescamineHPLC-FluorescencePrimary AminesRoom temperature, millisecondsUnreacted reagent hydrolyzes rapidly.[13]Very fast reaction, highly specific for primary amines.[13][14]Requires solubilization in an anhydrous organic solvent.[14]
o-Phthalaldehyde (OPA)HPLC-FluorescencePrimary AminesRoom temperature, mild aqueous conditionsDerivatives can be less stable than those from other reagents.[14]Rapid reaction under aqueous conditions.[14]Requires the presence of a thiol (e.g., 2-mercaptoethanol).

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for commonly used derivatization agents.

Protocol 1: Silylation with MTBSTFA for GC-MS Analysis

This protocol is suitable for the derivatization of phenolic amines for GC-MS analysis, creating tert-butyldimethylsilyl (TBDMS) derivatives.

Materials:

  • Dried sample extract containing phenolic amines

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Pyridine (or other suitable solvent like acetonitrile, tetrahydrofuran)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the sample extract is completely dry, as silylating reagents are moisture-sensitive.[2]

  • Add 50 µL of pyridine to the dried extract in a GC vial insert.

  • Add 50 µL of MTBSTFA to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.[5]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Derivatization with Dansyl Chloride for HPLC-Fluorescence/MS Analysis

This protocol is for labeling phenolic amines with dansyl chloride to enable fluorescent or enhanced mass spectrometric detection.

Materials:

  • Aqueous solution of phenolic amines

  • Dansyl chloride solution (5 mg/mL in acetone)[12]

  • Sodium carbonate buffer (2.0 M, pH 11.0)[12]

  • L-alanine solution (100 mg/mL in water) to quench the reaction[9]

  • Diethyl ether for extraction

  • Water bath

Procedure:

  • In a reaction tube, mix 100 µL of the sample with 100 µL of sodium carbonate buffer.[12]

  • Add 100 µL of the dansyl chloride solution.[9]

  • Vortex the mixture and incubate in a water bath at 60°C for 60 minutes in the dark.[9]

  • To stop the reaction, add 50 µL of the L-alanine solution to react with excess dansyl chloride.[9]

  • Extract the dansylated derivatives by adding 300 µL of diethyl ether and vortexing.[12]

  • Centrifuge to separate the phases and transfer the organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for HPLC analysis.

Protocol 3: Derivatization with Isobutyl Chloroformate for GC-MS Analysis

This protocol describes a rapid derivatization method for biogenic amines using isobutyl chloroformate.

Materials:

  • Sample (e.g., wine, grape juice)[7]

  • Toluene

  • Isobutyl chloroformate

  • Pyridine

  • Alkaline methanol

Procedure:

  • To 1 mL of the sample in a reaction vial, add 1 mL of toluene and 100 µL of pyridine.

  • Add 100 µL of isobutyl chloroformate.

  • Vortex the mixture vigorously for 10 minutes at room temperature.[7][8]

  • To eliminate excess reagent, add 500 µL of alkaline methanol and vortex for 1 minute.

  • Centrifuge to separate the phases.

  • The upper toluene layer containing the derivatized amines is collected for GC-MS analysis.[7]

Visualizing the Workflow

The selection of a derivatization strategy and the subsequent analytical workflow can be visualized as a logical progression.

DerivatizationWorkflow cluster_start Sample Preparation cluster_analysis Analytical Method Selection cluster_derivatization Derivatization Agent Selection cluster_end Analysis Start Phenolic Amine Sample Extraction Extraction & Cleanup Start->Extraction AnalysisType Choose Analytical Technique Extraction->AnalysisType GCMS GC-MS AnalysisType->GCMS Volatility Required HPLC HPLC-Fluorescence/MS AnalysisType->HPLC Enhanced Detection Silylation Silylating Agents (MSTFA, MTBSTFA) GCMS->Silylation Acylation Acylating Agents (Chloroformates) GCMS->Acylation Fluorescent Fluorescent Labeling (Dansyl-Cl, Fluorescamine) HPLC->Fluorescent Derivatization Derivatization Reaction Silylation->Derivatization Acylation->Derivatization Fluorescent->Derivatization Analysis Chromatographic Separation & Detection Derivatization->Analysis

Caption: Experimental workflow for the derivatization and analysis of phenolic amines.

This guide provides a foundational comparison of derivatization agents for phenolic amines. The optimal choice will always depend on the specific application, available instrumentation, and the chemical properties of the analytes of interest. It is recommended to perform initial optimization experiments for any new matrix or analyte to ensure the best performance.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for m-(p-Toluidino)phenol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. When quantifying m-(p-Toluidino)phenol, a compound often encountered as an impurity in pharmaceutical synthesis, cross-validation of analytical methods is a critical step.[1] This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, and outlines a framework for their cross-validation.

Cross-validation serves to verify that a validated analytical method produces consistent and reliable results across different laboratories, with different analysts, or on different instruments.[2] It is a key component of method transfer and ensures data integrity, which is essential for regulatory compliance.[2][3]

Comparative Analysis of Analytical Methods

A summary of the typical performance characteristics of HPLC and UV-Vis spectrophotometry for the quantification of phenolic compounds is presented below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible (UV-Vis) Spectrophotometry
Principle Separation based on analyte's affinity for stationary and mobile phases, followed by detection.Measurement of light absorbance by the analyte at a specific wavelength.
Specificity High (can separate from structurally similar impurities).Lower (potential for interference from other absorbing compounds).
**Linearity (R²) **> 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) Low (ng/mL to µg/mL range)Higher (µg/mL to mg/mL range)
Limit of Quantification (LOQ) Low (ng/mL to µg/mL range)Higher (µg/mL to mg/mL range)
Throughput Lower (longer analysis time per sample)Higher (faster analysis time per sample)

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC and UV-Vis spectrophotometry are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the precise quantification of this compound and the separation from potential impurities.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer components)

  • This compound reference standard

  • Sample diluent (e.g., 50:50 Methanol:Water)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 60:40 mixture of aqueous to organic phase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of this compound (typically around 280 nm).

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Validation Parameters:

  • The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

UV-Visible Spectrophotometry Method

This method offers a simpler and faster approach for the quantification of this compound, suitable for screening or in-process controls where high specificity is not critical.

1. Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

2. Reagents and Materials:

  • Methanol or Ethanol (spectroscopic grade)

  • This compound reference standard

  • Solvent for sample dissolution

3. Method Parameters:

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in the chosen solvent over the UV-Vis range (e.g., 200-400 nm). The λmax is the wavelength at which the highest absorbance is observed.

  • Blank: The solvent used for dissolving the standard and sample.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to a known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the solvent to a concentration that results in an absorbance reading within the linear range of the calibration curve.

5. Validation Parameters:

  • The method should be validated for linearity, range, accuracy, precision, LOD, and LOQ. Specificity should be carefully assessed to understand potential interferences.

Cross-Validation Workflow and Data Comparison

The cross-validation process involves analyzing the same set of samples using both the primary (e.g., HPLC) and alternative (e.g., UV-Vis) methods and comparing the results.

CrossValidationWorkflow A Sample Set Preparation (Multiple Lots/Concentrations) B Analysis by Primary Method (e.g., Validated HPLC) A->B C Analysis by Alternative Method (e.g., Validated UV-Vis) A->C D Data Collection (Quantitative Results) B->D C->D E Statistical Comparison (e.g., t-test, Bland-Altman plot) D->E F Acceptance Criteria Met? E->F G Methods are Cross-Validated F->G Yes H Investigate Discrepancies F->H No

Caption: Workflow for the cross-validation of two analytical methods.

A logical diagram illustrating the relationship between the two methods in a cross-validation study is presented below.

References

Safety Operating Guide

Navigating the Safe Disposal of m-(p-Toluidino)phenol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of m-(p-Toluidino)phenol, ensuring operational integrity and minimizing risk.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is critical to be equipped with the appropriate personal protective equipment (PPE). When handling this compound, always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[3][4] An emergency eye wash station and safety shower should be readily accessible.[3]

Step-by-Step Disposal Procedure

The primary and safest method for the disposal of this compound is through incineration at a licensed chemical disposal facility.[5] This ensures the complete destruction of the compound, preventing environmental contamination.

1. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated items like paper towels or weigh boats, in a designated, leak-proof, and clearly labeled hazardous waste container.[2][6]

  • Liquid Waste: For solutions containing this compound, use a shatter-proof container.[2][6] Do not mix with other waste streams to avoid potentially reactive mixtures.[7]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[2][7]

2. Spill Management:

  • In the event of a spill, first ensure the area is well-ventilated.

  • For liquid spills, use an inert absorbent material such as sand or vermiculite to contain and absorb the chemical.[5][6]

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.[5]

  • For solid spills, gently sweep or scoop the material to avoid creating dust, and place it in the hazardous waste container.

  • All materials used for cleanup should be disposed of as hazardous waste.

3. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]

  • Ensure the container is tightly closed at all times except when adding waste.[7]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not under any circumstances pour this compound down the drain, as it is toxic to aquatic life.[4][5]

Quantitative Data on Related Compounds

CompoundMolecular FormulaAcute Oral Toxicity (LD50, rat)Hazards
Phenol C₆H₆O317 mg/kgToxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects.[3]
p-Toluidine C₇H₉N>95% (as per SDS composition)Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Very toxic to aquatic life.[4][8]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow A Initial Handling (Wear full PPE in a fume hood) B Waste Generation (Solid or Liquid) A->B C Spill Occurs A->C D Segregate Waste (Do not mix with other chemicals) B->D E Contain & Absorb Spill (Use inert material) C->E F Label Waste Container ('HAZARDOUS WASTE', Chemical Name) D->F G Collect Spill Debris E->G H Store Sealed Container (Cool, dry, ventilated area) F->H G->F I Arrange for Professional Disposal (Licensed facility) H->I J Incineration I->J

This compound Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.